Lithium, 1-pentynyl-

Catalog No.
S8807662
CAS No.
18643-50-0
M.F
C5H7Li
M. Wt
74.1 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium, 1-pentynyl-

CAS Number

18643-50-0

Product Name

Lithium, 1-pentynyl-

IUPAC Name

lithium;pent-1-yne

Molecular Formula

C5H7Li

Molecular Weight

74.1 g/mol

InChI

InChI=1S/C5H7.Li/c1-3-5-4-2;/h3,5H2,1H3;/q-1;+1

InChI Key

NETJXSCSDWRQTJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCC#[C-]

Lithium 1-pentynyl- structure elucidation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Chemical Properties

The table below summarizes the key identifying information and physical properties for Lithium 1-pentynyl- [1].

Property Value / Description
CAS Number 18643-50-0 [1]
IUPAC Name lithium;pent-1-yne [1]
Molecular Formula C₅H₇Li [2] [1]
Molecular Weight 74.1 g/mol [1]
Canonical SMILES [Li+].CCCC#[C-] [1]
InChI Key NETJXSCSDWRQTJ-UHFFFAOYSA-N [1]

Synthesis and Reactivity

Lithium 1-pentynyl-, as an organolithium compound, is typically not isolated but generated in solution for immediate use. The primary method for its preparation is through the direct lithiation of the terminal alkyne, 1-pentyne [1].

Detailed Synthesis Protocol

The following procedure, adapted from a similar synthesis of 1-propynyllithium, is a robust method for generating lithium acetylides [3].

  • Step 1: Reaction Setup

    • In a dry, argon-flushed 500 mL two-necked flask, equipped with a magnetic stirrer and a pressure-equalizing addition funnel, place 100 mL of tetrahydrofuran (THF). The THF must be rigorously dried, typically by distillation from sodium/benzophenone ketyl under nitrogen prior to use [3].
    • Cool the flask to -78 °C using a dry ice-acetone bath [3].
  • Step 2: Lithiation

    • Add n-butyllithium (1.57 M in hexanes, 0.22 mol, 140 mL) dropwise to the stirred THF over 30 minutes [3].
    • After the addition, rinse the addition funnel with 10 mL of dry THF [3].
    • Stir the resulting milky white suspension at -78 °C for 2 hours to complete the formation of the lithium acetylide [3].

This synthesis process can be visualized in the following workflow:

SynthesisWorkflow Start Start Reaction Setup Setup Add dry THF to flask and cool to -78°C Start->Setup Under Argon AddBuLi Add n-BuLi dropwise over 30 min Setup->AddBuLi Maintain -78°C Rinse Rinse funnel with dry THF AddBuLi->Rinse Stir Stir suspension at -78°C for 2 hrs Rinse->Stir Acetylide Lithium 1-pentynyl- formed Stir->Acetylide

Synthesis of Lithium 1-pentynyl- via direct lithiation.

Key Reactivity and Applications

This compound is a strong nucleophile and base, commonly used in research for [1]:

  • Nucleophilic Addition: Attacking carbonyl compounds (aldehydes, ketones) to form propargylic alcohols after hydrolysis.
  • Deprotonation: Acting as a base to generate other carbanions.
  • Coupling Reactions: Participating in the synthesis of complex organic molecules and carbon frameworks.

Handling and Stability

Lithium 1-pentynyl- requires strict handling protocols typical of organolithium reagents [3] [1]:

  • Atmosphere: Must be handled under an inert atmosphere (Argon or Nitrogen) to prevent rapid decomposition by oxygen and moisture [3] [1].
  • Temperature: Best generated and used at low temperatures (-78°C to 0°C) to maintain stability and minimize side reactions [1].
  • Solvent: Common solvents are dry tetrahydrofuran (THF) or diethyl ether [3] [1].

Potential in Cannabinoid Research

While not a direct therapeutic agent, the 4-pentynyl group (which is the organic moiety of Lithium 1-pentynyl-) has been used as a side chain in synthetic indole cannabinoids during research for CB2 receptor-selective ligands [4]. For example, one study found that an indole derivative with a 4-pentynyl group at the N1 position (compound 35) acted as a potent and selective neutral antagonist for the human CB2 receptor. This highlights the 4-pentynyl group's relevance in medicinal chemistry research for tuning a compound's pharmacological profile [4].

Key Information Gaps and Future Directions

It is important to note the limitations of the available information:

  • The search results lack specific analytical data (e.g., NMR, IR spectra) for Lithium 1-pentynyl- itself.
  • No direct "signaling pathways" for this specific organolithium reagent were identified, as its primary use is in synthetic chemistry rather than pharmacology.

References

synthesis of Lithium 1-pentynyl- compound

Author: Smolecule Technical Support Team. Date: February 2026

Compound Data at a Glance

Property Value / Description
CAS Number 18643-50-0 [1]
Molecular Formula C₅H₇Li [1]
Molecular Weight 74.1 g/mol [1]
IUPAC Name lithium;pent-1-yne [1]
Canonical SMILES [Li+].CCCC#[C-] [1]
Chemical Structure An organolithium compound with a lithium atom bonded to a pent-1-ynyl group (a terminal alkyne with a four-carbon chain) [1].

Synthesis Methods for Lithium 1-Pentynyl-

The following table summarizes the two primary synthetic routes identified.

Method Reaction Summary Key Conditions Notes & Context
Direct Lithiation [1] 1-Pentyne + Lithium Base → Lithium, 1-pentynyl- + Byproduct Solvent: Diethyl ether or Tetrahydrofuran (THF); Temperature: -78°C to 0°C; Atmosphere: Inert (Argon/Nitrogen) A classical method; uses a strong lithium base to deprotonate the terminal alkyne.
Transmetallation with n-BuLi [1] 1-Pentyne + n-Butyllithium → Lithium, 1-pentynyl- + n-Butane Solvent: Tetrahydrofuran (THF) or Diethyl ether; Temperature: -78°C to 0°C; n-BuLi: 1.0-1.1 equiv. Preferred for operational simplicity and high yield (80-95%); the reagent is typically generated and used in situ [1].

Detailed Experimental Workflow

Based on the general methods and analogous procedures found in the search results, here is a detailed experimental workflow for the synthesis of Lithium 1-pentynyl- via the transmetallation method, which is the most common and practical approach.

G Start Start Setup Step1 1. Apparatus Preparation • Dry, argon-flushed flask • Magnetic stirrer • Pressure-equalizing addition funnel • Low-temperature bath (-78°C) Start->Step1 Step2 2. Solvent & Substrate Charge • Add anhydrous THF or ether • Add 1-Pentyne substrate Step1->Step2 Step3 3. Cooling & Reaction • Cool reaction vessel to -78°C • Slowly add n-BuLi solution • Stir at low temp for 30 min Step2->Step3 Step4 4. In Situ Use • Lithium 1-pentynyl- is formed • Use immediately in next reaction step Step3->Step4 Caution CRITICAL HANDLING: • Strict exclusion of air/moisture • Highly reactive and basic • Pyrophoric (can ignite in air) Caution->Step1 Caution->Step2 Caution->Step3 Caution->Step4

Synthesis involves strict inert conditions and low temperatures to form the reactive intermediate.

Key Reagents and Precautions:

  • 1-Pentyne: The terminal alkyne starting material.
  • n-Butyllithium (n-BuLi): A strong base, typically used as a solution in hexanes. It must be titrated to know the exact concentration before use for accurate stoichiometry [2].
  • Solvents: Tetrahydrofuran (THF) or diethyl ether must be rigorously dried and purified before use, often by distillation from sodium/benzophenone ketyl under an inert atmosphere to remove any water or oxygen [2] [3].
  • Inert Atmosphere: The entire procedure must be conducted under an argon or nitrogen atmosphere to prevent decomposition of the highly reactive organolithium product [2] [1].
  • Temperature Control: Maintaining low temperatures (e.g., -78°C using a dry-ice/acetone bath) is crucial to control the exothermic reaction and prevent side reactions [1].

Application in Organic Synthesis

Lithium 1-pentynyl-, like other lithium acetylides, is a valuable reagent in organic synthesis, primarily due to its strong nucleophilicity [1] [4]. It is typically not isolated but used directly in the same reaction pot.

Key Reaction: Alkylation to Form Substituted Alkynes The anion attacks electrophilic carbon, forming new carbon-carbon bonds [1] [4].

  • General Reaction: Lithium 1-pentynyl- + R-X → Substituted Alkyne (where R-X is an alkyl halide or other electrophile)
  • Utility: This reaction is a fundamental method for elongating carbon chains and synthesizing more complex internal alkynes, which are important building blocks in pharmaceutical and natural product synthesis [1] [4] [5].

References

reactivity of Lithium 1-pentynyl- alkynyl compound

Author: Smolecule Technical Support Team. Date: February 2026

Core Reactivity and Key Transformations

Lithium 1-pentynyl, as a representative lithium acetylide, is a potent nucleophile. Its primary reactivity involves forming alkynyl boronate complexes, which undergo subsequent transformations. The table below summarizes its key reaction as a foundational step in a method for constructing tetrasubstituted alkenes [1].

Reactant/Complex Electrophile Key Product Role of Lithium 1-pentynyl Key Outcome
3-Phenylpropyl-9-BBN & 1-Pentynyllithium Ethyl iodide, other alkyl halides/sulfonates Alkenyl Borinic Ester (e.g., 5a) Nucleophile; forms alkynyl boronate complex 3a Syn-addiction across alkyne; forms trisubstituted alkenyl boron intermediate with high stereocontrol [1]

This alkenyl borinic ester intermediate is a versatile platform for further functionalization. The table below outlines how it can be used to access diverse tetrasubstituted alkenes.

Transformation Reagents/Conditions Final Product Type Stereochemical Control
Zweifel Olefination Standard conditions (with base) Tetrasubstituted Alkene Retention of double-bond geometry [1]
Zweifel Olefination Modified conditions (without base) Tetrasubstituted Alkene Inversion of double-bond geometry [1]
Cross-Coupling Suzuki-Miyaura conditions Tetrasubstituted Alkene Dependent on coupling partner
Homologation Various electrophiles Functionalized Alkenes Dependent on reaction

Detailed Experimental Protocols

Protocol 1: Synthesis of Alkenyl Borinic Ester via 1,2-Migration

This is a key protocol for creating the central alkenyl borinic ester intermediate, adapted from the literature [1].

  • Step 1: Hydroboration. Generate the organoborane by reacting allylbenzene (1.0 equiv) with 9-BBN-H (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere. Stir at room temperature until completion (monitor by TLC or NMR).
  • Step 2: Alkynyl Boronate Complex Formation. In a separate flask, generate 1-pentynyllithium (1.1 equiv) by deprotonating 1-pentyne with n-butyllithium in a solvent like THF at -78°C. Slowly transfer this solution to the organoborane from Step 1. Warm the mixture to room temperature and stir to form the alkynyl boronate complex 3a.
  • Step 3: Electrophilic Trapping and 1,2-Migration. Add the electrophile, such as ethyl iodide (1.5 equiv), to the boronate complex. Concentrate the reaction mixture significantly (this was a critical optimization factor). Heat the concentrated mixture to 60°C to induce syn-addition of the migrating group and the electrophile across the alkyne, followed by 1,2-migration.
  • Step 4: Oxidation to Borinic Ester. Upon completion of the migration, cool the reaction and add trimethylamine N-oxide (2.0 equiv) to oxidize the sensitive alkenylborane to the stable, isolable alkenyl borinic ester 5a.
  • Work-up and Isolation: Quench the reaction with aqueous saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product 5a by flash chromatography.
Protocol 2: Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides

This protocol provides an alternative, atom-economical route to alkynylboron compounds, which can be precursors to lithium acetylides [2].

  • Reagent Preparation: Use air- and moisture-stable amine-boranes (e.g., piperidine-borane).
  • Reaction Setup: In a flame-dried flask under inert atmosphere, add the terminal alkyne (e.g., 4-methoxyphenylacetylene, 1.0 equiv) and the amine-borane (2.0 equiv) in pentane.
  • LAB Generation and Reaction: Add n-BuLi (1.865 equiv in hexanes) dropwise to the stirred mixture at room temperature. The Lithium Aminoborohydride (LAB) forms in situ. Reflux the reaction mixture for 2 hours.
  • Monitoring and Completion: Monitor reaction progress by TLC or NMR. The reaction primarily yields the mono-B-alkynylated product.
  • Work-up and Isolation: Cool the mixture to room temperature. Carefully quench with water, separate the organic layer, and concentrate. Purify the product by column chromatography. The products are stable to both acidic and basic aqueous conditions [2].

Mechanistic Insights and Workflow Diagram

The following diagram illustrates the key pathway and decision points for the synthesis of tetrasubstituted alkenes, starting from a lithium acetylide like lithium 1-pentynyl.

Lithium Acetylide to Tetrasubstituted Alkene Synthesis Start Terminal Alkyne (e.g., 1-Pentyne) L1 Lithium Acetylide (e.g., 1-Pentynyllithium) Start->L1  n-BuLi BB Alkynyl Boronate Complex L1->BB  R-B(9-BBN) AB Alkenylborane (Reactive Intermediate) BB->AB  Electrophile (E+) Syn Addition & 1,2-Migration BE Alkenyl Borinic Ester (Stable Intermediate) AB->BE  (Me₃N)→O Oxidation TSA Tetrasubstituted Alkene (Geometry Inverted) BE->TSA Zweifel Olefination (No Base) TSB Tetrasubstituted Alkene (Geometry Retained) BE->TSB Zweifel Olefination (With Base)

A key mechanistic feature in related lithium-alkyne systems is the cation-π interaction. Crystallographic studies of chiral lithium enolates derived from alkynoic acids have shown that the lithium cation can coordinate directly to the π-electron cloud of the alkyne group. This interaction helps stabilize well-defined chiral aggregates in solution, which are crucial for achieving high stereoselectivity in subsequent reactions like enantioselective alkylations [3].

Application Notes for Professionals

  • Scope and Limitations: The 1,2-migration method works with a broad range of carbon-based electrophiles (alkyl, allyl, benzyl halides/sulfonates) and some heteroatom-based ones (e.g., Selectfluor for F, PhSeCl). However, some electrophiles like aldehydes or NBS can lead to side products [1]. The dehydroborylation protocol is primarily for aromatic and aliphatic terminal alkynes [2].
  • Scalability: The 1,2-migration reaction has been successfully scaled up to 10 mmol for model systems without significant loss in yield or selectivity [1]. The dehydroborylation has also been demonstrated on a 50 mmol scale [2].
  • Handling and Safety: All described reactions must be performed under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and standard Schlenk techniques. Lithium acetylides and organoboranes are air- and moisture-sensitive and can be pyrophoric.

References

solubility of Lithium 1-pentynyl- in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of Lithium 1-pentynyl-

The table below summarizes the key identifying information for Lithium 1-pentynyl-, which is crucial for any experimental work [1].

Property Description
CAS Number 18643-50-0
Molecular Formula C₅H₇Li
Molecular Weight 74.1 g/mol
IUPAC Name lithium;pent-1-yne
Canonical SMILES CCCC#[C-].[Li+]

Lithium 1-pentynyl- is an organolithium compound characterized by a terminal alkyne functional group [1]. These compounds are highly reactive and sensitive to air and moisture.

Standard Synthesis Protocol

Lithium 1-pentynyl- is not typically isolated as a solid for solubility testing. It is prepared in situ (in the reaction solvent) and used immediately. The most common and reliable method is the transmetallation of 1-pentyne using n-butyllithium [1].

The following diagram illustrates the standard workflow for preparing and using a solution of Lithium 1-pentynyl-, based on the established synthetic route.

G Start Start Reaction Setup A 1. Purify and Dry Solvent (e.g., THF or Diethyl Ether) Start->A B 2. Flush Apparatus with Inert Gas (N₂ or Ar) A->B C 3. Cool Solvent to Low Temp (-78 °C to 0 °C) B->C D 4. Add 1-Pentyne to Solvent C->D E 5. Slowly Add n-BuLi Solution (1.0-1.1 equivalents) D->E F 6. Stir at Low Temperature (10-30 minutes) E->F G 7. Reaction Complete: Li-1-pentynyl- in Solution F->G H Use In Situ G->H

Standard workflow for the in-situ preparation of Lithium 1-pentynyl- via transmetallation.

Critical Experimental Details
  • Solvent Choice: The reaction is carried out in rigorously anhydrous and oxygen-free aprotic solvents. Tetrahydrofuran (THF) and Diethyl Ether are the most common choices [1]. The solvent affects the reagent's aggregation state and reactivity.
  • Atmosphere: The entire process must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition [1].
  • Temperature Control: The reaction is typically performed at low temperatures (-78 °C to 0 °C) to control the exothermic reaction and enhance stability [1].
  • Stability and Storage: Solutions of Lithium 1-pentynyl- are highly reactive. They are not recommended for long-term storage and should be used immediately after preparation [1].

A Path Forward for Determination

To obtain the solubility data you require, consider these approaches:

  • Experimental Measurement: The most direct method is to adapt the isothermal saturation technique used for other compounds [2]. This involves exposing the solid compound to different pure organic solvents at a controlled temperature, agitating until saturation, and analyzing the concentration in the supernatant.
  • Computational Estimation: Advanced computational methods like cluster-continuum models can estimate solvation free energies in various solvents [3]. These hybrid models use quantum mechanics for specific solute-solvent interactions and continuum models for bulk solvent effects, though parameterization for specific organolithiums can be complex.

References

air and moisture sensitivity of Lithium 1-pentynyl-

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Hazards

Lithium 1-pentynyl- is an organolithium compound and a lithium acetylide, characterized by its molecular formula C₅H₇Li and a molecular weight of 74.1 g/mol [1]. Its structure includes a lithium cation and a pent-1-yn-1-ide anion (CCCC#[C-]) [1].

The primary risks stem from its highly nucleophilic and basic nature. It reacts violently with air and moisture, leading to decomposition, loss of reactivity, and potential safety incidents [1]. The key hazardous reactions are:

  • Reaction with Moisture: It reacts vigorously with water, producing 1-pentyne and lithium hydroxide (LiOH). This reaction consumes the reagent and poses a burn risk due to its exothermic nature.
  • Reaction with Oxygen: It can form peroxides and hydroperoxides upon exposure to oxygen, which may be unstable or explosive.
  • Reaction with Carbon Dioxide: It acts as a nucleophile, attacking carbon dioxide to form a carboxylate salt, which is generally undesirable in syntheses.

Safe Handling and Storage Protocols

Rigorous exclusion of air and moisture is non-negotiable. The following protocols are adapted from general best practices for handling highly air- and moisture-sensitive organolithium reagents [2].

Essential Equipment and Environment
  • Inert Atmosphere: Use an argon atmosphere. Nitrogen is not a suitable substitute for protecting lithium metal and organolithium compounds, as lithium reacts with nitrogen [2].
  • Specialized Glassware: Use a dry, multi-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and an immersion thermometer [2].
  • Sealing: Seal all openings with serum stoppers (sleeve-type or rubber) to allow for manipulations via cannula [2].
  • Drying: Glassware must be thoroughly dried in an oven (e.g., 120°C for 2 hours) and assembled hot, sometimes with additional flame-drying under an argon stream in humid climates [2].

The workflow for setting up a reaction is as follows:

G Start Start: Prepare Equipment A Dry glassware in oven (120°C for 2+ hours) Start->A B Assemble apparatus while glassware is hot A->B C Flush apparatus with inert gas (Argon) B->C D Maintain static argon pressure C->D E Weigh and transfer Lithium dispersion D->E F Wash Lithium with anhydrous ether E->F G Ready for Reagent Addition F->G

Detailed Handling Procedures
  • Reagent Transfer: Transfer liquids and solutions using stainless steel cannulae and gas-tight syringes. Never use plastic or rubber tubing, which can permeate air and moisture [2].
  • Atmosphere Maintenance: Maintain a slight positive pressure of argon throughout all operations, vented through a bubbler containing an inert liquid like Nujol [2].
  • Temperature Control: During the initial formation of the lithium reagent from 1-pentyne, the reaction temperature must be carefully controlled (e.g., between 5-15°C) to prevent runaway reactions [2].
  • Surface Activation: Clean the surface of lithium metal dispersion immediately before use by injecting a small amount of 1,2-dibromoethane into the vigorously stirred suspension [2].
Storage and Disposal
  • Storage: Store the prepared ethereal solution of lithium 1-pentynyl- at -20°C or lower in a sealed container under an inert atmosphere [1]. Titrate the solution before use to determine its exact concentration, as organolithium reagents decompose over time even under ideal conditions [2].
  • Disposal: Carefully and slowly destroy excess reagent by titrating with an alcohol, such as tert-butyl alcohol. Add the reagent to a large excess of alcohol in small portions to avoid violent reactions [2].

Synthesis and Reaction Workflow

Lithium 1-pentynyl- is typically synthesized and used immediately in situ. The most common method is the direct lithiation of 1-pentyne [1].

Synthesis via Direct Lithiation

The synthesis process is outlined below:

G Pentyne 1-Pentyne Product Lithium 1-pentynyl- Pentyne->Product Base Strong Lithium Base (e.g., n-BuLi) Base->Product Byproduct n-Butane (gas) Product->Byproduct produces

  • Typical Conditions [1]:
    • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
    • Base: n-Butyllithium (n-BuLi) in hexanes.
    • Temperature: Between -78°C and 0°C.
    • Atmosphere: Inert gas (Argon).
    • Yield: Typically 80-95% when reagents are pure and conditions are strictly controlled.
Key Reaction Methodologies

Lithium acetylides like lithium 1-pentynyl- are versatile reagents in synthesis, primarily participating in two types of reactions, summarized in the table below.

Reaction Type Description Key Application & Note
Nucleophilic Addition Acts as a carbon nucleophile, attacking electrophilic carbon in aldehydes, ketones, and epoxides. Alkyne Coupling: Key step in synthesizing complex organic molecules and enynes [1].
Alkylation Reacts with primary alkyl halides (iodides or bromides) to form new C-C bonds, extending the alkyne chain. Use in Synthesis: Used to produce longer-chain alkynes; may require catalysts (e.g., copper(I) salts) for efficiency [1] [2].

Critical Reminders for Researchers

  • Titration is Crucial: Always determine the exact concentration of your organolithium reagent solution by titration immediately before use. Common methods include the Gilman titration or using diphenylacetic acid as an indicator.
  • Assume Reactivity: This compound will react with any molecule containing an acidic proton or an electrophilic center.
  • Plan for Safety: Have a clear and practiced plan for dealing with spills or disposal before you begin working.

References

use of Lithium 1-pentynyl- in nucleophilic addition reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Lithium 1-Pentynyl-

The table below summarizes the key identifiers and physical properties of this reagent [1].

Property Description
CAS Number 18643-50-0
IUPAC Name lithium;pent-1-yne
Molecular Formula C₅H₇Li
Molecular Weight 74.1 g/mol
Canonical SMILES [Li+].CCCC#[C-]
Key Structural Feature Terminal alkyne group with lithium counterion

Applications and Reactivity

As an organolithium reagent, Lithium 1-pentynyl- is a strong nucleophile and base. Its primary applications in organic synthesis are summarized below [1].

Application Category Description & Utility
Nucleophilic Addition Acts as a carbon nucleophile, attacking electrophiles like carbonyl compounds (aldehydes, ketones) to form propargylic alcohols after hydrolysis.
Deprotonation Can deprotonate weak acids, generating new carbanions for further reaction with electrophiles.
Coupling Reactions Used in carbon-carbon bond-forming coupling reactions to build larger, more complex organic molecules.
Material Science Serves as a building block or initiator in polymer chemistry and the development of new materials.

Handling and Synthesis Considerations

While exact protocols are unavailable, working with this reagent requires strict safety measures and controlled synthesis conditions [1] [2] [3].

  • Handling and Stability: Lithium 1-pentynyl- is highly air- and moisture-sensitive. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using rigorously anhydrous solvents and Schlenk-line techniques. It is typically prepared and used in situ rather than isolated and stored [1] [3].
  • Synthesis: A common route to this and similar lithium acetylides is the direct lithiation of the terminal alkyne. This involves treating 1-pentyne with a strong lithium base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C to 0 °C) [1].

G 1-Pentyne 1-Pentyne Lithium 1-Pentynyl- Lithium 1-Pentynyl- 1-Pentyne->Lithium 1-Pentynyl- n-BuLi n-BuLi n-BuLi->Lithium 1-Pentynyl- Low Temp (-78°C to 0°C) Low Temp (-78°C to 0°C) Low Temp (-78°C to 0°C)->Lithium 1-Pentynyl- Inert Atmosphere Inert Atmosphere Inert Atmosphere->Lithium 1-Pentynyl-

References

protocol for synthesizing alkynes with Lithium 1-pentynyl-

Author: Smolecule Technical Support Team. Date: February 2026

Lithium 1-Pentynyl-: Properties and Preparation

Lithium 1-pentynyl- is an organolithium compound with the molecular formula C₅H₇Li and a molecular weight of 74.1 g/mol [1]. It is characterized by a lithium atom bonded to the anionic carbon of a 1-pentynyl group (CCCC#[C-]), making it both a strong base and a potent nucleophile [1].

The most common and practical method for generating this reagent is the direct lithiation of 1-pentyne using an organolithium base such as n-butyllithium [1] [2]. The general reaction is as follows:

1-Pentyne + n-BuLi → Lithium 1-pentynyl- + n-Butane

The table below summarizes the optimized conditions for this preparation [1]:

Parameter Typical Value/Condition Notes
Substrate 1-Pentyne Terminal alkyne
Base n-Butyllithium (1.0-1.1 equiv.) Commercially available solution in hexanes
Solvent Tetrahydrofuran (THF) or Diethyl Ether Must be rigorously anhydrous and oxygen-free
Temperature -78 °C to 0 °C Lower temperatures favor selectivity and stability
Atmosphere Argon or Nitrogen Essential to exclude moisture and oxygen
Typical Yield 80-95% Highly dependent on reagent purity and exclusion of air

This preparation workflow can be visualized as follows:

START Start Setup A Cool dry THF/ether under inert gas (N₂/Ar) START->A B Add 1-Pentyne A->B C Slowly add n-BuLi maintain low temp (-78°C to 0°C) B->C D Stir 10-30 min C->D END Lithium 1-pentynyl- ready for use D->END

Applications in Organic Synthesis

Lithium 1-pentynyl- is a versatile reagent for forming new carbon-carbon bonds. Its reactivity can be harnessed in several key transformations, as summarized below.

Reaction Type Electrophile Product Formed Key Considerations
Alkylation Primary Alkyl Halide (R–X) Internal Alkyne [2] [3] Best with primary halides; secondary halides prone to elimination [2].
Nucleophilic Addition Aldehyde or Ketone Propargylic Alcohol [4] Standard addition to carbonyl; similar to Grignard reactivity [4].
Ring-Opening Epoxide Homopropargylic Alcohol [2] Attack occurs at less substituted carbon of the epoxide [2].
Multi-Component Coupling Specific Linchpin Electrophiles Complex Propargyl Ethers [5] Part of advanced Anion Relay Chemistry (ARC); requires specialized linchpins (e.g., silyl ketones) [5].

Detailed Experimental Protocol

The following general procedure is adapted from a published synthesis of a similar lithium acetylide [6]. This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk-line or glovebox techniques to exclude moisture and air.

Generation of Lithium 1-Pentynyl-
  • Setup: An oven-dried (e.g., 130 °C for >24 hours), 500 mL round-bottomed flask is equipped with a magnetic stir bar and sealed with a septum. The flask is flushed with inert gas and charged with 150 mL of dry tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl. The flask is then cooled to -78 °C using a dry ice-acetone bath [6].
  • Deprotonation: To the stirred, cold THF, 1-pentyne (e.g., 0.330 mol, ~27.7 g) is added via syringe. Then, a 2.1 M solution of n-butyllithium in hexanes (157 mL, 0.330 mol) is added slowly via cannula or syringe over a period of approximately 1 hour. Caution: Rapid addition or local warming can lead to the formation of unreactive dilithium species [6].
  • Aging: After the addition is complete, the clear reaction mixture is stirred for an additional 15-30 minutes at -78 °C to ensure complete formation of lithium 1-pentynyl- [6] [1].
Reaction with Electrophiles (General Quench)

The freshly prepared solution of lithium 1-pentynyl- can now be used in situ. 4. Electrophile Addition: A solution of the electrophile (e.g., a primary alkyl halide or carbonyl compound, 1.0-1.2 equiv) in a minimal volume of dry THF is added dropwise to the cold acetylide solution. 5. Warming: The reaction mixture is allowed to warm slowly to room temperature and stirred until the reaction is complete, typically 1-12 hours (monitored by TLC or GC-MS). 6. Quench & Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1.0 M hydrochloric acid (HCl). Note: The initial quench should be done slowly in a fume hood as butane gas is released [6]. The mixture is transferred to a separatory funnel, the aqueous layer is separated, and the organic layer is washed with water and brine. The combined organic extracts are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. 7. Purification: The crude product is purified by standard techniques such as distillation or flash column chromatography to yield the desired alkyne product.

Critical Handling and Safety Notes

  • Moisture and Air Sensitivity: Lithium 1-pentynyl- is highly reactive with water and oxygen. Use of rigorously dried glassware and solvents is mandatory [6] [7].
  • Safety Quench: Any excess reagent or spills should be carefully quenched with an alcohol (e.g., isopropanol) followed by aqueous solution, following institutional safety protocols.
  • Solvent Effects: The reactivity can be influenced by the solvent. Tetrahydrofuran generally produces a more reactive, monomeric species compared to diethyl ether [1].

References

Comprehensive Application Notes and Protocols: Carbon-Lithium Bond Formation with 1-Pentyne for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles

The formation of carbon-lithium bonds with 1-pentyne represents a fundamental transformation in synthetic organic chemistry, enabling access to lithium acetylides that serve as versatile intermediates for carbon-carbon bond formation. These organolithium reagents are characterized by their highly polarized carbon-lithium bonds, which exhibit approximately 80-88% ionic character, resulting in strongly nucleophilic and basic properties that can be strategically employed in complex molecule synthesis [1]. For researchers in drug development, 1-lithio-1-pentyne offers valuable opportunities for constructing molecular architectures through alkynyl group incorporation, which can serve as functional handles for further elaboration or as structural elements in target molecules.

The acid-base chemistry of terminal alkynes provides the foundational principle for lithiation of 1-pentyne. Terminal alkynes such as 1-pentyne exhibit enhanced acidity (pKa ≈ 25) compared to typical alkanes (pKa ≈ 50) or alkenes due to the significant s-character in the C-H bond of sp-hybridized carbon, which stabilizes the resulting acetylide anion [2] [3]. This increased acidity enables deprotonation using suitably strong bases, including organolithium reagents, to generate the corresponding lithium acetylides in high yield under appropriate conditions. The resulting 1-lithio-1-pentyne (RC≡CLi) maintains the linear geometry characteristic of sp-hybridized systems while gaining substantial nucleophilic character at the terminal carbon atom [2] [1].

Synthetic Methods and Reaction Mechanisms

Lithiation via Acid-Base Reaction

The most direct and widely employed method for generating 1-lithio-1-pentyne involves the acid-base reaction between 1-pentyne and commercially available organolithium bases. This approach takes advantage of the differential acidity between terminal alkynes and alkanes, where the equilibrium favors formation of the lithium acetylide [2] [3]:

[ \text{RC≡C-H} + \text{R'Li} \rightarrow \text{RC≡CLi} + \text{R'H} ]

This transformation typically employs n-butyllithium or methyllithium as the base, with the reaction proceeding quantitatively when conducted under appropriate conditions [2]. The mechanism involves direct proton transfer from the terminal alkyne to the strong base, generating the lithium acetylide and the corresponding alkane. This method is particularly valuable for drug development applications as it allows for precise stoichiometric control and typically proceeds with high conversion efficiency [3].

Metal-Halogen Exchange Approach

An alternative route to 1-lithio-1-pentyne involves metal-halogen exchange on 1-bromo-1-pentyne or related halide substrates. This method employs alkyllithium reagents (typically n-BuLi or t-BuLi) to effect halogen-lithium exchange through a concerted mechanism [3]:

[ \text{RC≡C-Br} + \text{R'Li} \rightarrow \text{RC≡C-Li} + \text{R'Br} ]

While less commonly employed than direct deprotonation for terminal alkynes, this approach can be valuable when the halide substrate is more readily available or when functional group compatibility issues preclude direct deprotonation. However, this method requires careful temperature control (-78°C) to prevent undesired side reactions and typically provides slightly lower yields compared to the direct deprotonation route [3].

Experimental Protocols

Lithiation of 1-Pentyne Using n-Butyllithium

Table 1: Reagents and Quantities for Lithiation Protocol

Reagent/Material Quantity Molar Equivalents Notes
1-Pentyne 68.1 mg (0.082 mL, 1.0 mmol) 1.0 Purified by distillation under inert atmosphere
n-BuLi (2.5 M in hexanes) 0.4 mL (1.0 mmol) 1.0 Titrated immediately before use
Anhydrous THF 10 mL Solvent Distilled from sodium/benzophenone ketyl
Anhydrous diethyl ether 10 mL Solvent Alternative to THF

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a two-necked round-bottom flask (25 mL) equipped with a magnetic stir bar, rubber septum, and gas inlet adapter. Flame-dry the apparatus under vacuum and purge with inert gas (argon or nitrogen) immediately after drying. Maintain a positive pressure of inert gas throughout the procedure [3].

  • Solvent Addition: Through the septum, add anhydrous THF (10 mL) via syringe. Cool the reaction vessel to 0°C using an ice-water bath while maintaining stirring [2].

  • 1-Pentyne Addition: Add 1-pentyne (1.0 mmol) dropwise via microsyringe. Allow the solution to stir for 5 minutes to ensure complete mixing and temperature equilibration [2].

  • n-BuLi Addition: Add n-BuLi (1.0 mmol, 2.5 M in hexanes) dropwise over 2 minutes via syringe. The reaction may develop a slight cloudiness or precipitate as the lithium acetylide forms [2] [3].

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then gradually warm to room temperature over 15 minutes. Continue stirring for an additional 1-2 hours. Monitor reaction completion by TLC or quench-testing small aliquots with water followed by GC-MS analysis [2].

  • Product Isolation: The resulting 1-lithio-1-pentyne solution can be used directly in subsequent reactions. For characterization purposes, a small aliquot can be quenched with saturated aqueous NH₄Cl and extracted with diethyl ether to provide the parent 1-pentyne for analysis [2].

G A Apparatus Setup B Solvent Addition (Anhydrous THF) A->B C Cool to 0°C B->C D Add 1-Pentyne C->D E Add n-BuLi Dropwise D->E F Stir and Monitor Reaction E->F G Product Formation 1-Lithio-1-pentyne F->G

Figure 1: Experimental workflow for lithiation of 1-pentyne using n-butyllithium

Large-Scale Lithiation Protocol

Table 2: Large-Scale Reaction Conditions

Parameter Small Scale Large Scale Notes
Scale 1 mmol 100 mmol Proportional scaling possible
1-Pentyne concentration 0.1 M 0.5-1.0 M Higher concentrations improve efficiency
Temperature 0°C to RT -10°C to 0°C Lower temperature for exotherm control
Addition time 2 min 15-30 min Controlled addition critical at scale
Reaction time 1-2 h 2-3 h Extended time for complete conversion

For larger-scale preparations (10-100 mmol), modified conditions ensure safety and efficiency:

  • Use a jacketed reactor with temperature control to manage the mild exotherm associated with n-BuLi addition.

  • Employ a dropping funnel for controlled addition of n-BuLi solution over 15-30 minutes to prevent localized heating.

  • Maintain the reaction temperature between -10°C to 0°C throughout the addition period, then gradually warm to room temperature over 1-2 hours.

  • Consider slight excess of 1-pentyne (1.05-1.10 equiv) to ensure complete consumption of n-BuLi and minimize residual base in the product mixture [2] [3].

Reaction Monitoring and Characterization

Analytical Techniques

Successful formation of 1-lithio-1-pentyne can be monitored using several analytical techniques:

  • Quench-Testing: Remove small aliquots (0.1 mL) via syringe under inert atmosphere and quench with saturated aqueous NH₄Cl (1 mL). Extract with ether, dry over MgSO₄, and analyze by GC-MS or TLC to confirm consumption of starting material and formation of 1-pentyne upon acidic workup [2].

  • Spectroscopic Monitoring: For specialized facilities, NMR spectroscopy (⁶Li, ⁷Li, or ¹³C) can provide direct evidence of organolithium formation, with characteristic shifts observed for the lithium acetylide carbon [1].

  • Color and Precipitation Observations: Formation of lithium acetylides often produces a slight cloudiness or fine precipitate in the reaction mixture, providing a visual indication of reaction progress [3].

Quantitative Analysis

Table 3: Characterization Data for 1-Pentyne and Derivatives

Parameter 1-Pentyne 1-Lithio-1-pentyne Method
Molecular Weight 68.12 g/mol ~74.10 g/mol (as monomer) Calculated
Boiling Point 313.0 ± 0.7 K - Experimental [4]
Melting Point 166.65-167.08 K - Experimental [4]
ΔfH°gas 144.3 ± 2.1 kJ/mol - Calorimetry [4]
pKa (estimated) ~25 - In DMSO [3]

Safety Considerations and Handling Protocols

Organolithium reagents present significant safety hazards that require rigorous safety protocols, particularly at the scales relevant to pharmaceutical development.

Pyrophoricity and Moisture Sensitivity

Organolithium compounds are highly reactive with atmospheric oxygen and moisture. n-Butyllithium solutions (2.5 M in hexanes) are pyrophoric and can ignite spontaneously upon exposure to air [3]. Always use appropriate personal protective equipment, including face shield, fire-resistant lab coat, and chemical-resistant gloves. Have a dry chemical fire extinguisher readily available in the work area. All glassware must be thoroughly dried in an oven (≥120°C) and cooled under inert atmosphere or purged with inert gas before use [3].

Reaction Exotherm Management

The lithiation reaction is mildly exothermic. At larger scales, the heat of reaction requires careful management to prevent thermal runaway or decomposition of the sensitive lithium acetylide product. Always add n-BuLi solutions dropwise with efficient stirring to ensure adequate heat dissipation. For reactions above 50 mmol scale, consider external cooling with a cryostat to maintain the temperature in the recommended range [3].

Applications in Synthetic Chemistry and Drug Development

The synthetic utility of 1-lithio-1-pentyne in drug development stems from its dual functionality as both a carbon nucleophile and a precursor to more complex molecular architectures.

Carbon-Carbon Bond Forming Reactions
  • Alkylation Reactions: 1-Lithio-1-pentyne undergoes efficient SN2 displacement with primary alkyl halides to generate internal alkynes, providing a straightforward method for carbon chain elongation [2] [5]:

[ \text{CH₃(CH₂)₂C≡CLi} + \text{R-X} \rightarrow \text{CH₃(CH₂)₂C≡C-R} + \text{LiX} ]

  • Carbonyl Additions: Reaction with aldehydes and ketones generates propargylic alcohols, valuable intermediates in natural product synthesis and pharmaceutical development [2]:

[ \text{RC≡CLi} + \text{R'R''C=O} \rightarrow \text{RC≡C-C(OH)R'R''} ]

  • Carboxylation: Treatment with carbon dioxide provides pent-4-ynoic acid, incorporating both alkyne and carboxylic acid functionality [2] [5]:

[ \text{CH₃(CH₂)₂C≡CLi} + \text{CO₂} \rightarrow \text{CH₃(CH₂)₂C≡C-COOH} ]

G A 1-Lithio-1-pentyne (Nucleophile) B Alkyl Halide A->B Alkylation C Aldehyde/Ketone A->C Carbonyl Addition D Carbon Dioxide A->D Carboxylation E Internal Alkyne B->E F Propargylic Alcohol C->F G Alkynoic Acid D->G

Figure 2: Synthetic applications of 1-lithio-1-pentyne in carbon-carbon bond formation

Functional Group Interconversions
  • Hydrogenation: Semi-hydrogenation of the alkyne products using Lindlar's catalyst generates cis-alkenes, while full hydrogenation with Pd/C provides saturated alkane derivatives.

  • Heterocycle Formation: The alkyne moiety can participate in click chemistry (azide-alkyne cycloaddition) to generate triazole-containing compounds, a valuable transformation in medicinal chemistry for generating diverse molecular libraries.

Conclusion

The formation of carbon-lithium bonds with 1-pentyne provides drug development researchers with a versatile tool for molecular assembly. The protocols outlined herein enable reliable preparation of 1-lithio-1-pentyne with predictable outcomes across various scales. The resulting lithium acetylide serves as a valuable synthetic intermediate for the installation of alkyne functional groups that can be further elaborated through diverse transformation pathways. By adhering to the detailed safety protocols and reaction conditions described, researchers can effectively leverage this methodology for the construction of complex molecular targets in pharmaceutical development.

References

Application Note: Lithium 1-pentynyl- in Stereocontrolled Alkene Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Tetrasubstituted alkenes, with four distinct groups around a central carbon-carbon double bond, are challenging synthetic targets frequently encountered in natural products and medicinal compounds. A 2025 study describes a boron-mediated modular assembly method that provides complete control over the double-bond geometry, using reagents like 1-pentynyllithium as a key component to initiate the reaction sequence [1].

Reaction Overview and Workflow The core reaction involves a syn-addition of a migrating group and an electrophile across an alkyne, facilitated by an alkynyl boronate complex formed from 1-pentynyllithium. This process yields intermediate alkenyl borinic esters that can be further functionalized into various tetrasubstituted alkenes [1].

The diagram below illustrates the key stages of this synthetic workflow.

G Alkene Hydroboration of Alkene Borane 9-BBN Borane (R1-9-BBN) Alkene->Borane Complex Alkynyl Boronate Complex Formation Borane->Complex Migration syn-1,2-Migration & Electrophile Trapping Complex->Migration Pentynyl 1-Pentynyllithium Pentynyl->Complex BorinicEster Alkenyl Borinic Ester (Intermediate) Migration->BorinicEster Electrophile Electrophile (E+) Electrophile->Migration Functionalization C-B Bond Functionalization BorinicEster->Functionalization FinalAlkene Tetrasubstituted Alkene (High Stereocontrol) Functionalization->FinalAlkene

Detailed Experimental Protocol

  • Relevant Reaction: Synthesis of (E)-5-(3-phenylpropyl)undec-5-en-4-yl-bis(nonyl)borinate (Compound 5a) [1].
  • Function of 1-Pentynyllithium: Serves as the alkyne nucleophile precursor for forming the critical alkynyl boronate complex [1].

Step 1: In-situ Generation of the Boronate Complex [1]

  • Generate 3-phenylpropyl 9-BBN through hydroboration of allylbenzene with 9-borabicyclo[3.3.1]nonane (9-BBN-H) in an anhydrous solvent like THF at 0°C under inert atmosphere.
  • To this mixture, add 1-pentynyllithium (or a stable tetramethylammonium salt analogue, see Table 1) to form the alkynyl boronate complex 3a.

Step 2: Electrophile-Induced 1,2-Migration and Oxidation [1]

  • Add ethyl iodide (the electrophile) to the boronate complex 3a.
  • Conduct the reaction at an elevated temperature of 50°C and a high concentration (approximately 1.0 M) to drive the syn-addition and 1,2-migration.
  • Add trimethylamine N-oxide as a mild oxidant to convert the sensitive alkenylborane intermediate into a stable borinic ester 5a.
  • Isolate the product, which is obtained as a single isomer in 77% yield.

Key Quantitative Data Table 1: Reagents for Boronate Complex Formation [1]

Reagent Name Chemical Structure Role in Reaction Stability & Handling
1-Pentynyllithium C5H7Li Alkyne nucleophile; forms boronate complex [1]. Typically generated and used in situ; air- and moisture-sensitive [1].
Alkynyl Ammonium Salt Tetramethylammonium salt of pentynyl Stable, isolable alternative to lithiate [1]. Bench-stable; simplifies experimental protocol [1].

Table 2: Selected Electrophile Scope and Performance [1]

Electrophile Category Specific Example(s) Product Example Yield (%) Isomer Ratio
Alkyl Halides Methyl iodide, Ethyl iodide, Allyl bromide 5b, 5a, 5d 42 - 77% >20:1
Alkyl Sulfonates Methyl p-toluenesulfonate (MeOTs) 5c 72% >20:1
Sulfur-Based Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) 5x (sulfide) 70% >20:1
Selenium-Based Phenylselenyl chloride 5w (selenide) 62% >20:1
Fluorination Reagent Selectfluor 5v (fluoroalkene) 45% >20:1

Advantages and Application in Natural Product Synthesis This methodology, enabled by reagents like 1-pentynyllithium, offers several key advantages for complex molecule synthesis [1]:

  • Complete Stereocontrol: Achieves syn-addition across the alkyne with high fidelity (>20:1 isomeric ratio).
  • Modular Assembly: Allows for the combination of a borane (from simple alkenes), an alkyne, and a wide range of electrophiles.
  • Versatile Intermediate: The borinic ester product can undergo further transformations (e.g., cross-couplings, homologation, Zweifel olefination) to access diverse alkene structures.
  • Direct Application: The study successfully applied this method to the rapid and stereocontrolled synthesis of relevant drug molecules and natural products [1].

Key Considerations for Researchers

  • Critical Parameters: The reaction concentration and temperature were identified as crucial factors for achieving high yield with less reactive electrophiles like ethyl iodide [1].
  • Stereochemistry: The reaction proceeds via a syn-addition pathway. The bulky 9-BBN ligand is believed to shield one face of the alkyne, leading to high stereoselectivity [1].
  • Boron Handling: All operations involving boron reagents and intermediates should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent decomposition.

References

using Lithium 1-pentynyl- as a catalyst in organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Handling of Lithium 1-pentynyl-

Lithium 1-pentynyl- is an organolithium compound featuring a pentyl carbon chain terminated with a lithium acetylide group. Its fundamental characteristics are summarized in the table below.

Property Specification
CAS Number 18643-50-0 [1]
Molecular Formula C₅H₇Li [1]
Molecular Weight 74.1 g/mol [1]
IUPAC Name lithium;pent-1-yne [1]
Canonical SMILES CCCC#[C-].[Li+] [1]
Appearance Information not available in search results
Storage & Handling Highly air- and moisture-sensitive; must be handled under inert atmosphere (e.g., argon or nitrogen) [1].

Synthesis Protocols

Lithium 1-pentynyl- is typically not isolated but generated in situ for immediate use. The following are two common and reliable synthesis methods.

Protocol 1: Direct Lithiation of 1-Pentyne

This is a classical and widely employed route that capitalizes on the relatively acidic terminal alkyne hydrogen [1].

  • Reaction: 1-Pentyne + n-Butyllithium → Lithium 1-pentynyl- + n-Butane
  • Reagents:
    • 1-Pentyne (terminal alkyne, commercially available)
    • *n*-Butyllithium (1.0-1.1 equiv., commercially available as a solution in hexanes) [1]
    • Solvent: Anhydrous and oxygen-free Tetrahydrofuran (THF) or Diethyl Ether [1]
  • Procedure:
    • Flame-dry and purge a round-bottom flask with inert gas (argon/nitrogen).
    • Add the anhydrous solvent and cool the reaction mixture to between -78°C to 0°C (lower temperatures favor selectivity and stability) [1].
    • Add 1-pentyne to the reaction vessel with stirring.
    • Slowly add the n-Butyllithium solution dropwise via syringe. The reaction is generally rapid and exothermic [1].
    • Stir the reaction mixture for 10-30 minutes at the maintained low temperature. Completion is typically observed within this time [1].
  • Workup: The resulting Lithium 1-pentynyl- is highly reactive and is typically used directly in the next synthetic step without isolation. It can be quenched in situ with an electrophile [1].
  • Typical Yield: 80–95% (Dependent on the purity of reagents and rigorous exclusion of air and moisture) [1].
Protocol 2: Direct Lithium Insertion

An alternative method involves reacting lithium metal directly with 1-pentyne [1].

  • Reaction: 1-Pentyne + Lithium Metal → Lithium 1-pentynyl-
  • Reagents: 1-Pentyne, Lithium metal wire or chips (often sandblasted or freshly cut to activate), anhydrous THF or Diethyl Ether.
  • Procedure:
    • Set up a flame-dried flask under an inert atmosphere.
    • Add the solvent and activated lithium metal.
    • Add 1-pentyne with vigorous stirring. The reaction may require slightly higher temperatures or longer times compared to the n-BuLi method.
  • Note: This method can be less consistent than the transmetallation route with n-BuLi due to potential passivation of the lithium metal surface [1].

Application in Synthetic Transformations

While not a catalyst, Lithium 1-pentynyl- serves as a crucial carbon nucleophile building block. The following workflow diagrams its common applications.

G node1 Lithium 1-pentynyl- node2 Nucleophilic Addition node1->node2 Reacts with node3 Deprotonation node1->node3 node4 Coupling Reactions node1->node4 node5 Secondary Alcohols node2->node5 With Carbonyls node6 Extended Carbon Chains node2->node6 With Epoxides/Electrophiles node7 Substituted Alkynes node3->node7 As Strong Base node8 Complex Organic Molecules node4->node8 e.g., with Organic Halides

Protocol 3: Nucleophilic Addition to Aldehydes/Ketones

This reaction is a cornerstone for creating secondary or tertiary alcohols bearing an alkyne functionality [1].

  • Reaction: Lithium 1-pentynyl- + R₁R₂C=O → R₁R₂(CCCC#CH)COLi⁺ → (after hydrolysis) R₁R₂(CCCC#CH)COH
  • Reagents:
    • In situ generated Lithium 1-pentynyl- (1.0 equiv.)
    • Aldehyde or Ketone (1.0 equiv., dissolved in anhydrous THF)
  • Procedure:
    • Generate Lithium 1-pentynyl- according to Protocol 1 in THF at -78°C.
    • In a separate flask, dissolve the carbonyl compound in anhydrous THF.
    • Slowly add the carbonyl solution to the stirred, cold organolithium solution.
    • After complete addition, allow the reaction to warm slowly to room temperature and stir for 1-12 hours (monitor by TLC/GC).
    • Quench the reaction by careful addition of a saturated aqueous NH₄Cl solution or water.
    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry (MgSO₄), filter, and concentrate under reduced pressure.
    • Purify the crude product (the propargylic alcohol) by flash chromatography.
Solvent-Dependent Optimization

The choice of solvent profoundly influences the reagent's aggregation state and reactivity [1].

Solvent Aggregation State Reactivity Notes
Diethyl Ether Dimeric/Tetrameric [1] Moderate [1] Classical choice, less reactive [1]
Tetrahydrofuran (THF) Monomeric/Dimeric [1] High [1] Promotes higher reactivity; must be freshly distilled to remove peroxides [1]

Critical Safety and Stability Considerations

  • Air-free Techniques: All manipulations must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques [1] [2].
  • Moisture Exclusion: The reagent is highly pyrophoric and moisture-sensitive. It will react violently with water and can ignite upon exposure to air [1] [3].
  • Stability: Solutions of Lithium 1-pentynyl- are typically brown or red. It is rarely isolated as a solid and is best used immediately after preparation [1] [3].

References

Application Notes: Lithium 1-pentynyl in Alkene Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

These notes detail the use of Lithium 1-pentynyl (C₅H₇Li) as a key building block in a boron-mediated assembly strategy for the stereocontrolled synthesis of tetrasubstituted alkenes, as reported in a 2025 publication [1]. This method addresses a long-standing challenge in organic synthesis.

The core strategy involves a syn-addition of a migrating group and an electrophile across an alkyne, facilitated by an alkynyl boronate complex formed with Lithium 1-pentynyl. This process allows for complete control over the double-bond geometry, which is crucial for the biological activity of many drug molecules and natural products [1].

Reaction Mechanism and Workflow

The diagram below illustrates the key stages of this synthetic method.

G Synthetic Workflow for Tetrasubstituted Alkenes Start Start: Reaction Setup Step1 Form Alkynyl Boronate Complex (3a/3b) Start->Step1 1-pentynyllithium + 9-BBN derivative Step2 Electrophile-Induced 1,2-Migration & Syn Addition Step1->Step2 Add Electrophile (Concentrated conditions) Step3 In Situ Oxidation to Stable Borinic Ester (5) Step2->Step3 Add Trimethylamine N-oxide Step4 Downstream Functionalization (e.g., Zweifel Olefination) Step3->Step4 Purified borinic ester End End: Tetrasubstituted Alkene Step4->End

Quantitative Reaction Data

The following tables summarize key experimental data from the publication, demonstrating the reaction's scope and efficiency.

Table 1: Yield and Selectivity with Model Nucleophile 3a [1]

Product Electrophile Isolated Yield Isomer Ratio (syn:anti)
5b Methyl Iodide High >20:1
5i Chloromethyl Methyl Ether Good >20:1
5k Chloromethyl Boronic Ester Good (NMR yield) >20:1
5q Tropylium Tetrafluoroborate Good >20:1
5v Selectfluor Moderate >20:1

Table 2: Optimization of Reaction Conditions for 5a [1]

Parameter Entry 1 (Initial) Entry 2-3 Entry 4 (Optimized)
Electrophile Ethyl Iodide Ethyl Iodide Ethyl Iodide
Temperature Not specified Increased Not specified
Concentration Low (1x) Low (1x) High (10x)
Outcome Essentially no product Product detected 77% yield, single isomer

Experimental Protocol

This protocol is adapted from the 2025 Nature publication for the synthesis of borinic ester 5a from the alkynyl boronate complex 3a and ethyl iodide [1].

Procedure
  • Preparation of Alkynyl Boronate Complex (3a): In an inert atmosphere glovebox, generate 1-pentynyllithium from an appropriate precursor. In a separate vessel, prepare 3-phenylpropyl-9-BBN in diethyl ether (0.1 M) by hydroboration of allylbenzene with 9-H-BBN. Add the 1-pentynyllithium solution to the borane solution dropwise at room temperature. Stir the mixture for 1 hour to form the alkynyl boronate complex 3a.
  • Electrophilic Trapping and 1,2-Migration: To the reaction mixture containing 3a, add ethyl iodide (1.5 equivalents). Stir the reaction mixture at a high concentration (1.0 M) and at an elevated temperature (specific temperature not provided in search results) for a specified period until the reaction is complete by TLC or GC-MS.
  • Oxidation to Borinic Ester (5a): Without isolation of the intermediate alkenylborane, add trimethylamine N-oxide (1.5 equivalents) to the reaction mixture. Stir at room temperature until oxidation is complete.
  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product 5a by flash chromatography on silica gel to obtain the pure borinic ester as a single isomer.
Key Parameters for Optimization
  • Concentration: The reaction must be run at a high concentration (approximately 1.0 M) to achieve good yields. Dilute conditions lead to significantly reduced efficiency [1].
  • Temperature: The electrophilic trapping step requires elevated temperature for less reactive electrophiles like alkyl halides [1].
  • Stereoselectivity: The reaction proceeds with high syn selectivity (>20:1), resulting in a single alkene isomer for most substrates tested [1].
  • Scale-up: The reaction with methyl iodide and chloromethyl methyl ether has been successfully scaled to a 10 mmol scale with no loss of yield or selectivity [1].

Strategic Considerations for Application

The relationship between the key optimization parameters and the final reaction outcome can be visualized as a strategic decision tree.

G Optimization Strategy Decision Tree A Electrophile Reactivity? B Reaction Concentration? A->B Low (e.g., Alkyl Halide) Outcome1 High Yield & Selectivity A->Outcome1 High (e.g., Sulfonium Salt) B->Outcome1 High (10x) Outcome2 Low Yield B->Outcome2 Low (1x) C Desired Final Product? Outcome3 Tetrasubstituted Alkene C->Outcome3 Yes Proceed to Zweifel Olefination Outcome4 Functionalized Trisubstituted Alkene C->Outcome4 No Use in Cross-Coupling

Key Advantages and Applications

This methodology offers several distinct advantages for research and development:

  • Complete Stereocontrol: Provides tetrasubstituted alkenes with precise control over double-bond geometry, a feature difficult to achieve with classic olefination methods [1].
  • Broad Scope: Tolerates a wide range of electrophiles, including alkyl halides, sulfonates, sulfonium salts, and even Selectfluor for the synthesis of fluoroalkenes [1].
  • Modularity: The intermediate borinic ester serves as a versatile platform for further diversification through cross-coupling or homologation reactions, leading to various positional and stereoisomers of tetrasubstituted alkenes [1].
  • Practical Utility: The method has been successfully applied to the rapid and stereocontrolled synthesis of complex drug molecules and natural products [1].

Conclusion

The boron-mediated assembly using Lithium 1-pentynyl represents a significant advancement in the synthesis of stereodefined tetrasubstituted alkenes. The provided protocols and data underscore the importance of optimized reaction conditions, particularly high concentration, for achieving high yields. The versatility of the intermediate borinic esters makes this a highly valuable methodology for medicinal and natural product chemists.

References

Comprehensive Application Notes and Protocols for Scaling Up Reactions with Lithium 1-pentynyl-

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Primary Applications

Lithium 1-pentynyl- (CAS No. 18643-50-0) is an organolithium compound with the molecular formula C₅H₇Li and a molecular weight of 74.1 g/mol. It is characterized by a lithium atom bonded to a pentynyl group (CCCC#[C-]), making it a highly reactive lithium acetylide. [1]

This compound is a valuable reagent in organic synthesis, primarily functioning as a nucleophile and a strong base. Its key synthetic applications include: [1]

  • Nucleophilic Addition Reactions: Attacking electrophiles such as carbonyl compounds (aldehydes, ketones) to form new carbon-carbon bonds, ultimately yielding alcohols after hydrolysis.
  • Deprotonation: Serving as a strong base to deprotonate weak acids, generating new carbanion intermediates for further reactions.
  • Coupling Reactions: Participating in carbon-carbon bond-forming reactions to construct more complex organic molecules and larger carbon frameworks.

The terminal alkyne structure of Lithium 1-pentynyl- provides distinct reactivity patterns compared to other organolithium compounds, offering specific utility in the synthesis of complex molecules and materials. [1]

Safety and Handling Protocols

Organolithium compounds are pyrophoric, meaning they can ignite spontaneously upon exposure to air or moisture. Their reaction with water is violent and exothermic, generating flammable gases and posing a serious fire risk. [2] Adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE) and Workspace Preparation
  • PPE: Always wear a lab coat, appropriate gloves (e.g., nitrile), and safety goggles. A face shield is recommended for additional protection during transfers.
  • Workspace: Work in a properly functioning chemical fume hood with the sash at the recommended level. Clear the hood of all clutter and combustible materials. [2]
  • Emergency Quench Solutions: Prepare and have readily available within the hood: [2]
    • A beaker of isopropanol (volume should be ~5x the volume of organolithium reagent).
    • A beaker of dry ice pellets (volume should be ~10x the volume of organolithium reagent) for slow, controlled decomposition.
    • Ensure the safety shower and eyewash station are unobstructed and easily accessible.
Safe Handling and Transfer Techniques (Schlenk Line/Syringe Method)

The following protocol for handling tert-butyllithium, one of the most reactive organolithium reagents, is directly applicable and recommended for handling Lithium 1-pentynyl-. [2]

Step 1: Equipment Assembly. Clamp the reagent bottle securely to a ring stand. Select a glass syringe with a volume at least double the volume you intend to draw. Fit it with a long (e.g., 12-inch), flexible needle and ensure the connection is secure. [2]

Step 2: Create an Inert Gas Blanket. Insert a needle attached to an inert gas (N₂ or Ar) source into the septum of the reagent bottle to maintain a positive pressure of inert gas. [2]

Step 3: Purge the Syringe. Open a Schlenk hose to inert gas. Place the needle of the syringe loosely into the end of the hose and draw the plunger in and out several times to purge the interior with inert gas. [2]

Step 4: Draw the Reagent. With the syringe plunger fully depressed, pierce the bottle septum and immerse the needle in the reagent. Gently draw back the plunger until you have drawn an excess (e.g., ~11 mL for a target of 10 mL). Never invert the reagent bottle. [2]

Step 5: Expel Gas and Adjust Volume. Flex the needle so the syringe points upward. Gently depress the plunger to expel the headspace gas and excess reagent until the desired volume is reached and no headspace remains. [2]

Step 6: Transfer. With the syringe right-side up, transfer the reagent to your reaction vessel, which should be under an inert atmosphere and preferably cooled. [2]

Synthesis and Scale-Up Strategies

Lithium 1-pentynyl- is typically prepared and used in situ rather than isolated as a solid, due to its high reactivity and sensitivity. [1]

Standard Laboratory-Scale Synthesis

The most common and efficient method for preparing Lithium 1-pentynyl- is the direct lithiation of 1-Pentyne using n-butyllithium (n-BuLi). [1]

Protocol: Lithiation of 1-Pentyne [1]

  • Setup. In a flame-dried or oven-dried reaction vessel (e.g., Schlenk flask) under an inert atmosphere (N₂ or Ar), add a magnetic stir bar and anhydrous tetrahydrofuran (THF) or diethyl ether as solvent.
  • Cooling. Cool the solvent to -78°C using a dry-ice/acetone bath.
  • Addition of 1-Pentyne. Add 1-Pentyne (1.0 equivalent) to the cooled solvent with stirring.
  • Lithiation. Slowly add n-BuLi (1.0-1.1 equivalents, as a solution in hexanes) dropwise via syringe over several minutes. The reaction is generally rapid and exothermic.
  • Stirring. After the addition is complete, continue stirring the reaction mixture at -78°C for 10-30 minutes. The formation of Lithium 1-pentynyl- is typically complete within this time.

Table 1: Standard Reaction Conditions for Synthesis of Lithium 1-pentynyl- [1]

Parameter Typical Value/Condition Notes
Substrate 1-Pentyne (CAS 627-19-0) Commercially available. [3]
Base n-Butyllithium (1.0-1.1 equiv.) Standardized solution in hexanes.
Solvent Tetrahydrofuran (THF) or Diethyl Ether Must be rigorously anhydrous and oxygen-free.
Temperature -78°C to 0°C Lower temperatures favor selectivity and stability.
Reaction Time 10 - 30 minutes Rapid, exothermic reaction.
Atmosphere Argon or Nitrogen Essential to exclude moisture and oxygen.
Workup Use in situ The reagent is typically not isolated.
Scaling Up Using Microreactor Technology

For scaling up reactions beyond laboratory scale, traditional batch processes face challenges in heat management and safety. Continuous flow in microreactors offers a superior and safer alternative for scaling lithium exchange reactions. [4]

Principle: The method involves mixing at least two fluid streams in a microreactor. One fluid contains the substrate (e.g., 1-Pentyne), and the other contains the lithium exchange reagent (e.g., n-BuLi). The key innovation is the use of multiple injection points along the flow path, where only a fraction of the total amount of reagent needed is injected at each point. [4]

Advantages: [4]

  • Enhanced Safety: The reduced volume of reactive mixtures at any single point minimizes risks.
  • Improved Temperature Control: The high surface-to-volume ratio of microchannels allows for efficient heat dissipation, eliminating dangerous "hot spots."
  • Increased Yield and Purity: Better control over reaction parameters reduces the formation of by-products.

Table 2: Key Parameters for Microreactor Scale-Up of Lithiation Reactions [4]

Parameter Recommended Specification Impact/Reason
Flow Path Width 10 - 200 µm Optimal for heat and mass transfer.
Number of Injection Points 3 - 6 Balances performance gains with hardware complexity.
Reagent Addition Fractional at each injection point Limits local exotherms and by-product formation.
Temperature Control Separate cooling for each zone Prevents decomposition and controls reaction initiation.

The following diagram illustrates the workflow for scaling up the synthesis and application of Lithium 1-pentynyl-, integrating both standard lab-scale and continuous flow methods.

Start Reaction Planning LabScale Laboratory-Scale Synthesis (Standard Protocol) Start->LabScale ScaleUp Scale-Up Assessment LabScale->ScaleUp Successful Application Nucleophilic Addition or Coupling Reaction LabScale->Application Use In Situ FlowPath Continuous Flow Process (Microreactor) ScaleUp->FlowPath For Larger Scale FlowPath->Application Quench Controlled Quench and Work-up Application->Quench

Diagram 1: Workflow for Synthesis and Application of Lithium 1-pentynyl-

Application in Organic Synthesis: A Model Reaction Protocol

This protocol details the use of in-situ generated Lithium 1-pentynyl- in a nucleophilic addition reaction with a ketone, a common transformation in API synthesis.

Reaction: Synthesis of 6-Methylhept-3-yn-3-ol from Lithium 1-pentynyl- and Butan-2-one.

Procedure:

  • Synthesis of Reagent. Generate Lithium 1-pentynyl- in situ from 1-Pentyne (1.2 mmol) and n-BuLi (1.2 mmol) in anhydrous THF (10 mL) at -78°C, following the standard laboratory-scale protocol above.
  • Electrophile Addition. Maintain the temperature at -78°C. Add Butan-2-one (1.0 mmol) dropwise as a solution in anhydrous THF (2 mL) via syringe.
  • Reaction Monitoring. Stir the reaction mixture at -78°C and monitor by thin-layer chromatography (TLC) until the starting ketone is consumed.
  • Quenching. Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • Work-up. Allow the reaction to warm to room temperature. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
  • Purification. Purify the crude product (6-Methylhept-3-yn-3-ol) using flash column chromatography on silica gel.

Conclusion

Lithium 1-pentynyl- is a potent reagent for C-C bond formation in complex molecule synthesis. Its safe and effective use, especially at scale, hinges on rigorous adherence to anaerobic techniques and proper personal protective equipment. The transition from traditional batch synthesis to continuous flow microreactor technology represents a paradigm shift, offering enhanced safety, superior control, and more efficient scaling for industrial applications in pharmaceutical and fine chemical development.

References

troubleshooting low yields in Lithium 1-pentynyl- reactions

Author: Smolecule Technical Support Team. Date: February 2026

A Key Factor for Improving Yield: Reaction Concentration

A 2025 study on synthesizing tetrasubstituted alkenes, which uses a 1-pentynyllithium reagent, found that reaction concentration is a decisive factor for successful outcomes [1].

During their investigation, researchers initially struggled to obtain the desired product when using ethyl iodide as an electrophile [1]. The table below summarizes their optimization findings, showing how adjusting the concentration dramatically increased the yield.

Parameter Initial Condition (Low Yield) Optimized Condition (High Yield) Impact
Concentration Low (undisclosed value) Increased tenfold Yield improved to 77% [1]
Temperature Room temperature Increased Product detected, but yield was still low without concurrent concentration increase [1]
Electrophile Ethyl iodide Ethyl iodide / Ethyl p-toluenesulfonate Reaction succeeded with optimized concentration; ethyl p-toluenesulfonate worked well even at lower temperatures [1]

The study concluded that very high concentration conditions were crucial for driving the successful boron-mediated assembly reaction involving 1-pentynyllithium [1].

Experimental Workflow and Protocol

The methodology from the same study provides a template for handling sensitive alkynyl boronate complexes. You can adapt this general workflow and take note of the critical steps.

Hydroboration of Allylbenzene Hydroboration of Allylbenzene Form Alkynyl Boronate Complex Form Alkynyl Boronate Complex Hydroboration of Allylbenzene->Form Alkynyl Boronate Complex Reaction with Electrophile\n(High Concentration) Reaction with Electrophile (High Concentration) Form Alkynyl Boronate Complex->Reaction with Electrophile\n(High Concentration) Key Step 1-Pentynyllithium 1-Pentynyllithium 1-Pentynyllithium->Form Alkynyl Boronate Complex 1,2-Migration / Alkylation 1,2-Migration / Alkylation Reaction with Electrophile\n(High Concentration)->1,2-Migration / Alkylation Oxidation Oxidation 1,2-Migration / Alkylation->Oxidation Stable Borinic Ester Product Stable Borinic Ester Product Oxidation->Stable Borinic Ester Product

Key steps and considerations from the protocol [1]:

  • Reagent Generation: The alkynyl boronate complex was generated in situ from 3-phenylpropyl-9-BBN (itself formed from the hydroboration of allylbenzene with 9-BBN-H) and 1-pentynyllithium.
  • Critical Step - Electrophile Addition: The reaction with the electrophile (e.g., ethyl iodide) must be performed at a high concentration.
  • Handling Sensitive Intermediates: The initial alkenylborane product is air- and moisture-sensitive. The protocol adds a mild oxidant (trimethylamine N-oxide) to convert it into a more stable borinic ester for isolation and purification.

Recommended Troubleshooting Steps

Based on the findings from the search, here is a focused action plan to troubleshoot low yields in your reactions:

  • Increase Reaction Concentration: This is the most critical parameter to check. If your yield is low, try concentrating your reaction mixture significantly. The successful protocol found a tenfold increase in concentration was necessary [1].
  • Review Electrophile Choice and Quality: The reaction worked with alkyl halides and sulfonates. If one electrophile fails, test another, such as ethyl p-toluenesulfonate, which was also effective [1]. Ensure your electrophiles are fresh and free of inhibitors.
  • Verify Reagent Quality and Handling: The success of this reaction hinges on the quality of the organolithium reagent.
    • Titration: Confirm the exact concentration of your 1-pentynyllithium solution immediately before use.
    • Purity: Use high-purity, anhydrous solvents and reagents to prevent decomposition of sensitive intermediates.
    • Atmosphere: Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the entire process.

References

improving purity of Lithium 1-pentynyl- preparations

Author: Smolecule Technical Support Team. Date: February 2026

Purification Techniques for Lithium Reagents

The table below summarizes common techniques that can be applied to purify lithium organometallic compounds like Lithium 1-pentynyl-.

Technique Primary Use Considerations for Lithium Reagents
Recrystallization Separate compounds based on solubility differences. Often used for solid reagents; requires finding a suitable solvent system.
Distillation Purify liquids or low-melting solids based on boiling point. Can be used for volatile reagents; may require vacuum due to sensitivity.
Sorption/Chromatography Remove specific ionic or organic impurities. Ion exchange can remove halide impurities; column chromatography may be applicable for some organolithiums [1].
Precipitation & Washing Isolate solid product and remove soluble contaminants. Common step after synthesis; choice of wash solvent is critical to avoid decomposition.

Analytical Methods for Purity Assessment

Accurately determining purity is essential for troubleshooting. The following techniques are commonly used in quality control for lithium compounds and related materials [2].

Technique Abbreviation Information Provided
Nuclear Magnetic Resonance NMR ( [3] [4]) Provides structural confirmation and can quantify impurities. (^7)Li NMR is particularly relevant.
Inductively Coupled Plasma Mass Spectrometry ICP-MS Detects trace elemental impurities at very low concentrations [2].
Inductively Coupled Plasma Optical Emission Spectroscopy ICP-OES Measures elemental composition and metallic impurities [2] [4].
Gas Chromatography GC Identifies and quantifies volatile organic impurities [2].
FTIR / Raman Spectroscopy FTIR / Raman Characterizes molecular structure and identifies functional groups or contaminants [3] [2].

Suggested Troubleshooting Workflow

Based on general principles of handling air- and moisture-sensitive compounds, you can use the following workflow to diagnose and address purity issues.

Start Start: Low Purity Observed Step1 Confirm Reaction Conditions Start->Step1 Step2 Analyze Impurity Profile Step1->Step2 Step3 Identify Impurity Type Step2->Step3 Step4a Inorganic Salts (LiCl, LiBr) Step3->Step4a Step4b Organic By-products Step3->Step4b Step4c Protic Decomposition (LiOH, LiOR) Step3->Step4c Step5a Optimize Metal-Halogen Exchange Step4a->Step5a Step5b Use Sorption/Chromatography or Recrystallization Step4b->Step5b Step5c Ensure Strictly Anhydrous Conditions Step4c->Step5c Step6 Re-purify Product Step5a->Step6 Step5b->Step6 Step5c->Step6 Step7 Re-analyze Purity Step6->Step7 Step7->Step1 Purity still low?

Experimental Protocol: Sorption Purification

The following is a generalized protocol based on sorption methods mentioned for lithium processing, which can be adapted for lab-scale purification [1].

  • Column Preparation: Pack a chromatography column with an appropriate sorbent material (e.g., lithium-selective sorbent, alumina, or silica).
  • Solvent Conditioning: Pre-treat the column with several bed volumes of the anhydrous solvent you will use for elution.
  • Sample Loading: Dissolve the crude Lithium 1-pentynyl- compound in a minimum amount of cold, anhydrous solvent. Carefully load this solution onto the top of the column.
  • Elution: Pass additional anhydrous solvent through the column. The desired compound will elute, while impurities may be retained on the sorbent.
  • Fraction Collection & Analysis: Collect the eluent in fractions. Monitor the fractions using a suitable analytical technique (e.g., TLC, NMR) and combine those containing the pure product.
  • Solvent Removal: Gently remove the solvent under reduced pressure at low temperature to isolate the purified compound.

Where to Find More Specialized Information

  • Consult Specialized Databases: Search for the specific compound in Reaxys or SciFinder. These databases are invaluable for finding detailed synthetic procedures, reported purification methods, and spectroscopic data.
  • Review Organolithium Literature: Key textbooks and review articles on the chemistry of organolithium compounds often contain dedicated chapters on their purification and handling, which can be directly applicable.
  • Analyze by NMR: Employing both (^1)H and (^7)Li NMR is a powerful way to identify the chemical nature of your impurities, which is the first step in selecting the correct purification strategy [3] [4].

References

handling decomposition of air-sensitive Lithium 1-pentynyl-

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Safety & Handling Principles

Organolithium reagents are pyrophoric (ignite spontaneously in air) and react violently with water. Adherence to these principles is non-negotiable for safe experimentation [1] [2].

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, face shield, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these reagents.
  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or within an inert-atmosphere glovebox [1].
  • Proper Equipment: Use clean, dry glassware. Ensure syringes and needles are of appropriate size and type (Luer-lock syringes are recommended to prevent separation) [1] [2].
  • Emergency Preparedness: Have a beaker of isopropanol (for quenching syringes) and a dry ice bath readily available in the work area. Know the location of the nearest safety shower and fire extinguisher [1].

Experimental Protocol: Safe Lithiation

The following protocol, adapted from a published procedure for generating 1-propynyllithium, provides a safe framework for handling reagents like Lithium 1-pentynyl- on a Schlenk line [1] [3].

Workflow Overview:

Prep 1. Preparation Setup Set up Schlenk line/flask Clear hood, prepare quenching beakers (isopropanol, dry ice) Prep->Setup Cool 2. Reaction Setup Setup->Cool Charge Charge flask with substrate in dry THF Cool->Charge Cool2 Cool reaction flask to -78°C using dry ice/acetone bath Charge->Cool2 Purge 3. Reagent Transfer Cool2->Purge Blanket Purge syringe with inert gas Purge->Blanket Draw Draw organolithium reagent under inert gas blanket Blanket->Draw Add Add reagent dropwise to cooled substrate Draw->Add Quench 4. Quenching Add->Quench React Stir at low temp Monitor reaction completion Quench->React Quench2 Quench reaction by adding saturated aqueous NH₄Cl React->Quench2 Workup Warm to room temperature Standard extraction & purification Quench2->Workup

Detailed Steps:

  • Preparation of Hood Space:

    • Clear the fume hood of all clutter.
    • Prepare and cover beakers with (a) isopropanol (~5x reagent volume) for cleaning equipment and (b) dry ice pellets (~10x reagent volume) for emergency quenching [1].
  • Reaction Setup:

    • In a dry Schlenk flask equipped with a stir bar, place your substrate (e.g., 1-pentyne) in anhydrous tetrahydrofuran (THF). THF should be distilled from sodium/benzophenone ketyl immediately before use [3].
    • Fit the flask with a rubber septum and degas the solution by briefly applying vacuum and backfilling with inert gas. Repeat this cycle 2-3 times [1].
    • Immerse the flask in a dry ice/acetone bath to cool to -78°C with gentle stirring [1] [3].
  • Transfer of Organolithium Reagent:

    • Clamp the reagent bottle to a ring stand. Use an inert gas blanket: insert a needle attached to an inert gas source into the bottle's septum to maintain positive pressure [1] [2].
    • Select a glass syringe with a volume at least double that of the reagent to be drawn. Fit it with a long, flexible needle [1].
    • Purge the syringe: With the plunger fully depressed, place the needle loosely into a stream of inert gas from an open Schlenk hose. Draw the plunger in and out several times to flush the interior [1].
    • Pierce the septum of the reagent bottle and gently draw the required volume of organolithium reagent into the syringe. Do not invert the bottle.
    • Carefully expel any headspace gas from the syringe by pointing the needle upward and depressing the plunger until only liquid remains [1].
    • Pierce the septum of the reaction flask and add the organolithium reagent dropwise to the cooled, stirred substrate solution over 20-30 minutes [1] [3].
  • Reaction Quenching & Work-up:

    • After complete addition, stir the reaction mixture at -78°C for the required time (e.g., 2 hours) [3].
    • Quench the reaction by adding a saturated aqueous ammonium chloride (NH₄Cl) solution [3].
    • Allow the mixture to warm to room temperature.
    • Pour the mixture into a separatory funnel, separate the layers, and extract the aqueous layer with ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate [3].

Troubleshooting FAQs

Q1: What should I do if I see smoke or ignition during transfer? A: Do not panic. Immediately submerge the syringe or leaking vessel into the beaker of isopropanol. The reagent will safely decompose in the alcohol. For larger spills or fires, use the dry ice bath to smother the fire and activate the emergency shower/fire alarm if necessary [1].

Q2: My reaction failed; no product was formed. What could have happened? A: This typically indicates reagent decomposition due to exposure to air or moisture.

  • Cause: The organolithium reagent was inactivated. This can be due to a leak in the inert atmosphere system, improperly dried glassware/solvents, or an old/degraded reagent solution [2].
  • Solution: Check all seals and connections on your Schlenk line. Ensure all glassware is thoroughly dried in an oven and solvents are anhydrous. Titrate your organolithium reagent to confirm its concentration before use [1] [3].

Q3: Are there safer alternatives to glass syringes? A: While glass syringes are traditional, recent studies suggest that for less experienced users, single-use polypropylene Luer-lock syringes can be a safer and easier-to-use alternative, reducing the risk of plunger sticking or separation [2].

Reactivity and Decomposition Data

The table below summarizes the reactivity profiles of common organolithium reagents and their potential decomposition products.

Reagent Approximate pKa (Conjugate Acid) [1] Reactivity with Water & Air Primary Decomposition Products & Hazards
tert-Butyllithium ~53 Extremely Pyrophoric Butane gas (flammable), heat (violent exotherm), may ignite [1] [2]
n-Butyllithium ~50 Pyrophoric Butane gas (flammable), heat (violent exotherm) [2]
Methyllithium ~48 Pyrophoric Methane gas (flammable), heat [1]
Phenyllithium ~43 Moisture Sensitive Benzene, heat [1]
Lithium 1-pentynyl- N/A (assumed highly reactive) Assumed Pyrophoric 1-pentyne (flammable), heat, potential for ignition

Emergency Procedures Diagram

In case of an accident, follow this decision flowchart immediately.

Start Accident: Reagent Exposure to Air/Water Fire Is there a fire? Start->Fire Minor Is it a minor spill/spark with no spreading fire? Fire->Minor Yes Quench Submerge source in isopropanol or smother with dry ice Fire->Quench No Minor->Quench Yes Alert Alert personnel Activate emergency alarm Minor->Alert No PPE Is PPE on and intact? Skin exposed? Quench->PPE Evac Evacuate and call emergency services Alert->Evac Shower Use safety shower for 15 minutes PPE->Shower Yes Med Seek immediate medical attention PPE->Med No Shower->Med

References

Troubleshooting Guide: Common Issues and Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of common problems you might encounter with Lithium 1-pentynyl, their likely causes, and immediate corrective actions.

Problem Observed Possible Causes Recommended Solutions
Low Yield or No Reaction Deactivated reagent (moisture/air exposure), incorrect temperature, solvent impurities [1]. Titrate reagent pre-use [2]; ensure rigorous anhydrous/oxygen-free conditions (argon atmosphere) [1] [2]; maintain recommended temperature [1].
Formation of Unwanted By-products Incompatible functional groups in substrate, over-lithiation, reagent degradation [1]. Protect substrate functional groups; use stoichiometric (1.0-1.1 equiv.) reagent [1]; minimize reaction time; use fresh reagent.
Reagent Solution Discoloration/Precipitation Partial decomposition, solvent-related degradation, metal salt precipitation [1]. Prepare fresh reagent solution; check solvent purity (distill from CaH₂/Na-benzophenone) [2]; filter reaction mixture through inert media [2].
Inconsistent Results Between Batches Variable reagent quality, differences in lithiation efficiency, slight variations in handling [1] [2]. Standardize reagent source/preparation method; use Gilman titration for consistency [2]; document and standardize all procedural details.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to prevent the decomposition of Lithium 1-pentynyl?

The most critical steps are the rigorous exclusion of moisture, oxygen, and protic impurities. This requires using thoroughly dried glassware and solvents, and maintaining an inert atmosphere (argon is required during preparation, as lithium reacts with nitrogen) throughout the entire process, including storage [1] [2]. The reagent should be used immediately after preparation or stored at -20°C for short periods [2].

Q2: Can I use nitrogen instead of argon for the synthesis?

No, you cannot use nitrogen. Lithium metal reacts rapidly with nitrogen gas [2]. Argon must be used during the initial preparation stage involving lithium metal. While nitrogen may be used in subsequent steps with the pre-formed reagent, argon is recommended throughout for consistency [2].

Q3: How does the choice of solvent impact the reactivity of Lithium 1-pentynyl?

The solvent significantly influences the aggregation state and thus the reactivity of the reagent [1]. The following diagram illustrates the properties of common solvents.

G Solvent Impact on Lithium 1-pentynyl Reactivity Solvent Solvent Ether Ether Solvent->Ether Diethyl THF THF Solvent->THF Tetrahydrofuran Hydrocarbons Hydrocarbons Solvent->Hydrocarbons (e.g., Hexanes) Ether_Props Aggregation: Dimeric/Tetrameric Reactivity: Moderate Solubility: Good Ether->Ether_Props Properties THF_Props Aggregation: Monomeric/Dimeric Reactivity: High Solubility: Excellent THF->THF_Props Properties Hydrocarbon_Props Aggregation: Polymeric Reactivity: Low Solubility: Poor Hydrocarbons->Hydrocarbon_Props Properties

Q4: What is the safest way to dispose of unused reagent?

The safest method is to carefully quench the reagent. Slowly transfer the solution to a large excess of technical tert-butyl alcohol under an inert atmosphere. Caution: Adding too much reagent at once can cause a vigorous reaction. Have a metal pan or asbestos sheet on hand to smother any potential fire [2]. Always consult your institution's specific safety protocols for hazardous waste disposal.

Detailed Experimental Protocols

Standard Synthesis via Transmetallation with n-BuLi [1]

This is the preferred and most reliable method for preparing Lithium 1-pentynyl.

  • Reaction Setup: A dry, 3-necked round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser. The entire apparatus is assembled hot from the oven and flushed with argon. Note: Rubber septum seals are acceptable [2].
  • Inert Atmosphere: The system is maintained under a static positive pressure of argon. Do not use nitrogen during the lithiation step. [2]
  • Procedure:
    • Cool the flask containing anhydrous tetrahydrofuran (THF) to between -78°C and 0°C using a dry ice/acetone bath.
    • Add n-butyllithium (n-BuLi, 1.0-1.1 equivalents) dropwise via syringe or cannula.
    • Slowly add a solution of 1-pentyne (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below 10°C.
    • Stir the reaction mixture for 10-30 minutes after the addition is complete. The formation of n-butane gas is a visual indicator of the reaction.
  • Work-up and Storage: The resulting solution of Lithium 1-pentynyl is typically used directly in the next reaction without isolation. If storage is necessary, transfer the clear solution under argon to a storage bottle and keep it at -20°C [2].
Titration of Organolithium Reagents (Gilman Titration) [2]

This double-titration method distinguishes between residual base (e.g., LiOH) and the organolithium reagent.

  • Step 1 - Total Base: Under argon, pipette a precise, small volume (e.g., 1.0 mL) of the reagent solution into a flask. Add a few drops of 1,2-dibromoethane as an indicator and titrate with 0.10N aqueous hydrochloric acid until the solution becomes clear. This volume (V1) represents the total base.
  • Step 2 - Residual Base: In a separate flask, pipette an identical volume of the reagent solution. First, add an excess of an electrophile like benzophenone to consume the organolithium reagent. After quenching, titrate the mixture with 0.10N HCl. This volume (V2) represents the residual base.
  • Calculation: The concentration of your organolithium reagent is calculated as: [RLi] = (V1 - V2) * [HCl] / Volume of Sample.

References

stabilization methods for Lithium 1-pentynyl- solutions

Author: Smolecule Technical Support Team. Date: February 2026

Stabilization Principles & Practical Guidance

Based on the available research, the core challenge is that Lithium 1-pentynyl (an organolithium compound) is highly reactive and likely sensitive to air and moisture. The following table summarizes the practical approaches you can take, inferred from handling similar reactive species.

Approach Key Finding Potential Application to Lithium 1-pentynyl
Chemical Passivation 1-pentylamine reacts with fresh Li metal to form a stable, protective layer of Li₃N (lithium nitride) in the Solid Electrolyte Interphase (SEI) [1]. Consider using a similar amine-based additive (e.g., 1-pentylamine) to intentionally form a stable passivation layer on Lithium 1-pentynyl, mitigating its decomposition.
Physical Coating A patent describes creating Stabilized Lithium Metal Powder (SLMP) by coating lithium particles with a thin, ion-conductive polymer or paraffin wax to improve air and solvent stability [2]. Exploring a protective physical coating (e.g., with paraffin oil or specific polymers) could shield Lithium 1-pentynyl from atmospheric components.
Handling Context In synthetic procedures, "Lithium 1-pentynyl" is generated and reacted in situ from 1-pentynyllithium and a borane, without isolation, under an inert atmosphere [3]. This underscores that the standard practice is to never isolate or store this compound long-term. It should be prepared in a glovebox or using Schlenk techniques and used immediately.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for handling Lithium 1-pentynyl solutions? The most critical factor is the strict exclusion of air and moisture. This compound must be prepared, stored, and used under an inert atmosphere (e.g., argon or nitrogen) using standard techniques like a glovebox or Schlenk line [3].

Q2: Are there any chemical additives that can stabilize it? While not confirmed for this specific compound, research on similar reactive materials suggests that amine-based additives (like 1-pentylamine) can promote the formation of a stable passivation layer, and hydrocarbon oils or waxes can provide a protective physical barrier [1] [2]. Testing such additives systematically is recommended.

Q3: Can it be stored as a solid powder for long-term use? The available evidence suggests that long-term storage of this specific compound is not typical. The cited synthesis uses it immediately after formation [3]. Attempting to isolate it into a powder would significantly increase its surface area and risk of decomposition or ignition unless an advanced stabilization method (like the polymer coating mentioned in a patent for lithium metal) is successfully applied [2].

Recommended Experimental Workflow

The following diagram outlines a logical workflow for developing and handling stabilized Lithium 1-pentynyl solutions, based on the principles above.

start Start: Prepare Lithium 1-pentynyl a1 Conduct all operations under an inert atmosphere (Ar/N₂) start->a1 a2 Consider stabilization additives: - Amine-based (e.g., 1-pentylamine) - Physical coating (e.g., in wax/oil) a1->a2 a3 Characterize the stabilized solution: - Reactivity tests - Stability over time a2->a3 decision Is the solution sufficiently stable? a3->decision end_success Proceed with planned experiments decision->end_success Yes end_fail Re-optimize stabilization method or use immediately decision->end_fail No

Key Recommendation for Researchers

Given the high reactivity of organolithium compounds, the safest and most practical approach is to prepare Lithium 1-pentynyl in solution immediately before use and not attempt long-term storage unless a robust stabilization method is developed and validated in your lab.

References

addressing inconsistent reactivity in Lithium 1-pentynyl-

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol & Key Parameters

The most relevant data comes from a 2025 study that used 1-pentynyllithium in a boron-mediated reaction to synthesize tetrasubstituted alkenes [1]. The researchers encountered and overcame reactivity issues during their optimization process. The table below summarizes the critical parameters they identified for a successful reaction:

Parameter Suboptimal Condition Optimized Condition Impact & Notes
Concentration Low High (10-fold increase) Markedly improved yield (from trace to 77%) by promoting the desired 1,2-migration pathway [1].
Temperature Low (e.g., room temp) Increased (specific temp not stated) Higher temperature was necessary to drive the reaction with less reactive electrophiles [1].
Borane Partner Symmetric triaryl/alkylboranes 9-BBN-type borane (from hydroboration of alkenes) Improves stability of the intermediate alkynyl boronate complex, preventing undesired fragmentation [1].
Electrophile N/A Broad scope, but ethyl iodide was "relatively unreactive" Success with a less reactive electrophile suggests broader applicability [1].
Quenching/Oxidation N/A Trimethylamine N-oxide Converts the sensitive alkenylborane product into a stable borinic ester for isolation or further transformation [1].

Troubleshooting Common Scenarios

While direct FAQs are unavailable, the experimental data allows for inference of potential issues and solutions.

  • Issue: Low or No Yield of Desired Product

    • Potential Cause: The alkynyl boronate complex may be undergoing fragmentation (α-trapping) instead of the desired 1,2-migration [1].
    • Solution: Ensure you are using a sufficiently electrophilic borane like 9-BBN. Significantly increase the reaction concentration to favor the migration pathway over fragmentation [1].
  • Issue: Reaction Fails with Less Reactive Electrophiles

    • Potential Cause: Insufficient energy to drive the reaction.
    • Solution: Increase the reaction temperature. The referenced study found this necessary for alkyl halides like ethyl iodide [1].
  • Issue: Product Decomposition or Instability

    • Potential Cause: The initial alkenylborane product is air- and moisture-sensitive [1].
    • Solution: Introduce a mild oxidant like trimethylamine N-oxide directly into the workflow to convert the sensitive species into a stable borinic ester [1].

Experimental Workflow for a Model Reaction

The following diagram outlines the general workflow and logical decision points based on the successful protocol from the literature [1].

G Start Start: Prepare Reagents A Generate Alkynyl Boronate Complex • 1-Pentynyllithium • 3-Phenylpropyl-9-BBN (in situ) Start->A B Add Electrophile & React A->B C Key Step: 1,2-Migration (Syn Addition) B->C D Oxidative Quench (Trimethylamine N-oxide) C->D E Obtain Stable Alkenyl Borinic Ester D->E F1 Low Yield? E->F1 Analyze Result F2 Product Unstable? E->F2 G1 TROUBLESHOOT: ↑ Concentration ↑ Temperature Check Borane F1->G1 G2 TROUBLESHOOT: Ensure oxidative quench Check for air/moisture F2->G2

Key Technical Insights

  • High Stereoselectivity: The method provides very high selectivity for the syn addition product (>20:1 ratio in most cases), which is a significant advantage [1].
  • Stable Intermediate: The use of trimethylamine N-oxide to generate a borinic ester is a critical step for isolating and purifying the intermediate, or for carrying out subsequent transformations like Zweifel olefination to access tetrasubstituted alkenes [1].
  • Boron is Crucial: The consistent reactivity of 1-pentynyl- in this context is achieved by its transformation into an alkynyl boronate complex. The stability and reactivity are thus governed by the properties of the borane partner [1].

References

benchmarking Lithium 1-pentynyl- against other organolithium compounds

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information and Synthesis of Lithium 1-pentynyl-

The table below summarizes the key identifiers and a common synthesis method for Lithium 1-pentynyl-, also known as 1-pentynyllithium [1] [2].

Property Description
CAS Number 18643-50-0 [1] [2]
Molecular Formula C₅H₇Li [1] [2]
Molecular Weight 74.05 - 74.1 g/mol [1] [2]
IUPAC Name lithium;pent-1-yne [1]
Common Role Reactive intermediate in organic synthesis and materials science research [1]
Synthesis Protocol Details & Conditions

| Direct Lithiation [1] | Substrate: 1-Pentyne Reagent: n-Butyllithium (n-BuLi) Solvent: Tetrahydrofuran (THF) or Diethyl Ether Temperature: -78 °C to 0 °C Atmosphere: Inert (e.g., Argon or Nitrogen) Reaction: R-H + n-BuLi → R-Li + n-Butane |

Organolithium Reagents in Context

Lithium 1-pentynyl- belongs to the broader class of organolithium reagents, which are carbon-lithium compounds widely used as strong nucleophiles and bases in synthetic chemistry [3]. The reactivity of these reagents is heavily influenced by their structure and environment [3].

  • Structure and Aggregation: They often exist as aggregates (dimers, tetramers, hexamers) in solution, and their degree of aggregation can significantly impact their reactivity and selectivity [3].
  • Solvent Effects: The choice of solvent (e.g., ethers like THF) and additives (e.g., TMEDA) can alter the aggregation state and thus the reagent's nucleophilicity [1] [3].

How to Approach Benchmarking

To conduct a comparative evaluation, you would typically design experiments to measure key performance metrics. The diagram below outlines a generalized workflow for such a benchmarking study.

Start Define Benchmarking Goal A Select Comparator Compounds Start->A e.g., n-BuLi, PhLi, etc. B Design Experimental Protocols A->B C Execute Key Reactions B->C Nucleophilic Addition Deprotonation Coupling Reactions D Measure Performance Metrics C->D Reaction Yield Reaction Rate Byproduct Formation E Analyze & Compare Data D->E Create Comparison Tables

Based on this workflow, you would need to define the specific parameters for a benchmark, as illustrated in the table below.

Benchmarking Aspect Specific Parameters to Measure & Compare
Reactivity & Selectivity Yield and purity in reactions with aldehydes, ketones, or alkyl halides; regioselectivity in deprotonation.
Kinetics Reaction rate constants and reaction half-lives under standardized conditions.
Stability & Handling Shelf-life in different solvents (e.g., THF, ethers); sensitivity to temperature, air, and moisture.
Structural Analysis Degree of aggregation in different solvents (via NMR or other techniques) and its link to reactivity.

A Path Forward for Your Research

Since direct, head-to-head experimental data is scarce, you may need to consult more specialized resources:

  • Search academic databases like SciFinder or Reaxys, which are designed for deep chemical literature retrieval and may uncover more specific comparative studies.
  • Review synthetic methodologies in organic chemistry journals that use 1-pentynyllithium, which can provide indirect evidence of its performance compared to other reagents used in similar contexts.

References

validating synthetic methods using Lithium 1-pentynyl-

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Basic Information

From the search results, I can confirm the basic identity of the compound you are inquiring about:

  • Chemical Name: Lithium, 1-pentynyl- [1]
  • Chemical Formula: C5H7Li [1]
  • PubChem CID: 10964399 [1]

Unfortunately, the search results lack detailed properties, synthetic applications, or quantitative data for this specific reagent.

A Framework for Validating Synthetic Methods

For a specialized reagent like Lithium 1-pentynyl-, validating a synthetic method typically involves several key steps to ensure the reaction is reliable, reproducible, and fit for its intended purpose. The following workflow outlines a general approach to method validation.

Start Define Method Purpose & Acceptance Criteria Step1 Method Development & Reaction Optimization Start->Step1 Establish Parameters Step2 Analytical Method Validation Step1->Step2 Generate Samples Step3 Forced Degradation & Robustness Testing Step2->Step3 Verify Method Performance Step4 Documentation & Protocol Finalization Step3->Step4 Define Control Limits

The table below details the core activities involved in each stage of the validation process.

Validation Stage Key Activities & Parameters
1. Define Purpose & Criteria Establish target product, acceptable yield/ purity thresholds, and identify critical reaction parameters (e.g., temperature, solvent, stoichiometry).
2. Method Development Optimize conditions for maximum yield and purity. Determine reaction monitoring strategy (e.g., TLC, GC, HPLC).
3. Analytical Validation Validate the analytical methods used to quantify reaction outcome (Accuracy, Precision, Specificity, Linearity, Range).
4. Robustness Testing Stress test the method under deliberate variations of parameters. Perform forced degradation studies.
5. Protocol Finalization Document a detailed, step-by-step procedure including safety precautions and a specification sheet for the product.

Suggested Experimental Protocols and Comparisons

Without specific data from the search results, here are general protocols and comparison points you would need to establish experimentally.

Sample Purification and Analysis Workflow

The process from reaction to final analysis typically follows a sequence of steps to isolate and characterize the product.

Reaction Reaction Quenching Workup Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Analysis Analysis & Characterization Purification->Analysis

  • Reaction Quenching: Due to the high reactivity and air/moisture sensitivity of organolithium compounds, reactions must be performed under inert atmosphere (e.g., argon or nitrogen) and typically quenched with a saturated aqueous ammonium chloride solution or a careful addition of water [1].
  • Work-up and Extraction: The mixture is often extracted with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are washed with brine and dried over an anhydrous salt like magnesium sulfate or sodium sulfate.
  • Purification: Common techniques include chromatography (e.g., flash column chromatography) or distillation, depending on the nature of the product.
  • Analysis and Characterization: The final product should be characterized by techniques such as:
    • NMR Spectroscopy (1H, 13C)
    • GC-MS or LC-MS
    • IR Spectroscopy
Potential Comparison Points for a Guide

To objectively compare its performance with other alternatives, your guide should generate experimental data for the following aspects:

Comparison Area Specific Metrics & Alternatives
Reactivity & Yield Final yield, reaction rate, compared to other alkynyl anions (e.g., from Grignard reagents) or longer-chain lithium alkynylides.
Purity & Side Products Purity of the final product, presence of identifiable byproducts.
Functional Group Tolerance Performance in the presence of other sensitive functional groups in the molecule.
Handling & Safety Stability under standard laboratory conditions, required precautions.

References

efficiency comparison of Lithium 1-pentynyl- in cross-coupling

Author: Smolecule Technical Support Team. Date: February 2026

Application in Alkene Synthesis

The primary and most current data for Lithium 1-pentynyl- comes from a recent 2025 Nature paper, where it is used to form an alkynyl boronate complex, a key intermediate in the boron-mediated assembly of tetrasubstituted alkenes [1].

The table below summarizes its role and performance in this specific reaction:

Aspect Description
Reagent Role Nucleophile in the formation of an alkynyl boronate complex [1].
Specific Reaction Boron-mediated modular assembly of tetrasubstituted alkenes [1].
Reaction Partner 3-phenylpropyl-9-BBN (generated from hydroboration of allylbenzene) [1].
Key Outcome Enables synthesis of trisubstituted alkenyl borinic esters with complete control over double-bond geometry [1].
Performance Note The 1,2-migration/alkylation step proceeds with high yield (77%) and as a single isomer [1].

Experimental Protocol

The following workflow illustrates the key steps involved in this synthetic method:

A Step 1: Prepare Alkynyl Boronate Complex B Step 2: Electrophilic Addition & 1,2-Migration A->B React with Organoborane C Step 3: Oxidation to Borinic Ester B->C Add Electrophile & Oxidize D Step 4: Further Functionalization C->D e.g., Zweifel Olefination

Based on the methodology from the same study, here is a detailed protocol for its use [1]:

  • Preparation of the Alkynyl Boronate Complex (3a): The reagent Lithium 1-pentynyl- is reacted with 3-phenylpropyl-9-BBN. The organoborane is typically generated beforehand from the hydroboration of allylbenzene with 9-borabicyclo[3.3.1]nonane (9-H-BBN) [1].
  • Electrophilic Addition and 1,2-Migration: The alkynyl boronate complex is treated with an alkyl electrophile (e.g., ethyl iodide or methyl p-toluenesulfonate). The reaction requires concentrated conditions and elevated temperature for less reactive electrophiles. This step proceeds via a syn addition across the alkyne, leading to a trisubstituted alkenylborane intermediate with high stereoselectivity [1].
  • Oxidation to Borinic Ester (5): The intermediate alkenylborane is sensitive to air and moisture. It is stabilized by adding a mild oxidant, trimethylamine N-oxide, which converts it to a more stable alkenyl borinic ester (e.g., 5a) that can be isolated and purified [1].
  • Downstream Functionalization: The resulting borinic ester is a versatile intermediate. It can be subjected to further reactions, such as the Zweifel olefination, to construct tetrasubstituted alkenes with full control over the geometry of the double bond [1].

Guidance for Further Research

The search results do not contain a head-to-head efficiency comparison of Lithium 1-pentynyl- against other alkynyl metal reagents in cross-coupling. Here is how you can proceed:

  • Acknowledge the Data Gap: The current information establishes the reagent's utility in a specific, high-value synthetic transformation but does not provide a broader comparative analysis of its efficiency.
  • Refine Your Search Strategy: To find comparative data, you could try more specific searches in scientific databases, such as:
    • "alkynyl lithium" versus "alkynyl magnesium" cross-coupling
    • Sonogashira reaction efficiency comparison alkynyl reagents
    • "1-pentynyl" stability reactivity comparison

References

computational studies on Lithium 1-pentynyl- structure and reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Related Compounds

While data on Lithium 1-pentynyl- itself is lacking, the search results do contain experimentally verified information on a related biochemical compound that features a pentynyl group. This may offer some indirect insight.

The compound 1-deoxy-N-pentynyl glucosamine (1-deoxy-GlcNAlk) is used in metabolic studies. Key experimental findings and protocols involving this molecule are summarized below [1].

Key Experimental Applications of 1-deoxy-N-pentynyl glucosamine

Aspect Description
Primary Role Metabolic Chemical Reporter (MCR) for visualizing metabolic cross-talk and protein acetylation in living cells [1].
Core Finding Isolates metabolism of GlcNAc into non-glycosylation pathways; enters protein acetylation pathway [1].
Labeling Competition Protein labeling is reduced by sodium acetate and the acetyltransferase inhibitor curcumin, suggesting involvement in acetylation pathway [1].
Direct Comparison Less efficient and shows a different protein labeling pattern than the known acetylation reporter sodium pentynoate [1].

Detailed Experimental Protocol

The methodology for using 1-deoxy-N-pentynyl glucosamine (as its per-acetylated derivative, 1-deoxy-Ac3GlcNAlk) in cell studies is outlined below [1]:

  • Cell Treatment: Mammalian cells (e.g., NIH3T3) are treated with 1-deoxy-Ac3GlcNAlk (typically at 200 μM) for a period ranging from 2 to 16 hours.
  • Cell Lysis: After treatment, cells are lysed to extract the proteins.
  • Bioorthogonal Labeling (CuAAC): The cell lysates are subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescent tag, such as azido-rhodamine (az-rho). This reaction "clicks" the fluorescent label onto the alkynyl group of the metabolically incorporated reporter.
  • Visualization & Analysis: The labeled proteins are then separated by gel electrophoresis and visualized using in-gel fluorescence scanning. Mass spectrometry can be used for further proteomic identification.

The workflow for this protocol can be visualized as follows:

Start Start Protocol A Treat Cells with 1-deoxy-Ac₃GlcNAlk Start->A B Incubate (2-16 hours) A->B C Lyse Cells to Extract Proteins B->C D Perform CuAAC Reaction with Azido-Rhodamine Tag C->D E Analyze via Gel Electrophoresis D->E F1 In-Gel Fluorescence Scanning E->F1 F2 Proteomic Analysis (Mass Spectrometry) E->F2 End Identification of Labeled Proteins F1->End F2->End

References

comparative safety profile of Lithium 1-pentynyl-

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Targets of Lithium

Lithium's therapeutic and potential adverse effects are closely tied to its action on specific molecular targets. The table below summarizes its key mechanisms. Much of its pharmacological action is attributed to the inhibition of Glycogen Synthase Kinase-3 (GSK-3) [1] [2].

Target/Pathway Mechanism of Action Biological Consequences & Relevance to Safety
GSK-3 Inhibition [1] [2] Direct inhibition by competing with magnesium (Mg²⁺) at its binding site [1]. Alters cellular signaling, impacts glycogen synthesis, and modulates oncogenes. Chronic inhibition could lead to metabolic changes [1].
Inositol Monophosphatase (IMPA) Inhibition [2] Direct inhibition by Mg²⁺ competition, disrupting inositol phosphate recycling [2]. Linked to lithium's neuroprotective effects; however, the full impact on cellular physiology is complex and not fully understood.
Wnt/β-catenin Signaling [1] GSK-3 inhibition prevents β-catenin degradation, increasing its levels [1]. Elevated β-catenin can activate oncogenes like MYC. The net effect (pro or anti-cancer) is context-dependent and dose-related [1].
Hedgehog Signaling [1] GSK-3 inhibition leads to a biphasic response, ultimately suppressing the oncogene GLI1 [1]. Results in interrupted cell cycle progression and induced apoptosis in some cancer cells, suggesting a potential anti-cancer effect [1].
Beta-Arrestin 2 (βArr2) Complex [2] Indirectly inhibits GSK-3 by promoting a complex between βArr2 and protein kinase Akt [2]. Represents a receptor-dependent signaling mechanism, contributing to lithium's behavioral effects and potential for systemic side effects.

The following diagram illustrates the primary signaling pathways through which lithium exerts its molecular effects:

lithium_pathways cluster_direct Direct Inhibition (Mg²⁺ Competition) cluster_indirect Indirect/Receptor-Mediated Signaling Lithium Lithium GSK3 GSK-3 Lithium->GSK3 IMPA Inositol Monophosphatase (IMPA) Lithium->IMPA Wnt Wnt/β-catenin Pathway (β-catenin Stabilization) GSK3->Wnt Inhibits Hedgehog Hedgehog Pathway (GLI1 Suppression) GSK3->Hedgehog Inhibits GPCR GPCR Activation (e.g., D2R) Akt Akt Inactivation (via PP2A) GPCR->Akt BetaArr Beta-Arrestin 2 Complex Formation Akt->BetaArr BetaArr->GSK3 GeneTrans Gene Transcription & Oncogene Modulation (e.g., MYC) Wnt->GeneTrans Hedgehog->GeneTrans

Experimental Data & Therapeutic Potential in Oncology

Preclinical research has explored lithium's potential as an adjunctive cancer therapy, primarily through its pro-apoptotic effects. The table below summarizes key experimental findings.

Cancer Type Experimental Model Reported Outcome Proposed Mechanism
Leukemia Human NB4 cell line [1] Promoted apoptosis [1] Inhibition of GSK-3β [1]
Choroidal Melanoma Human cell line [1] Induced apoptosis via CHOP/NOXA/Mcl-1 axis [1] GSK-3 inhibition [1]
Lung Carcinoma Human A549 cell line [1] Increased TRAIL-induced apoptosis [1] GSK-3 inhibition [1]
Various Cancers Cell lines (pancreas, liver, head/neck, stomach) [1] Increased apoptosis [1] GSK-3 inhibition [1]
Glioblastoma Human clinical trial (n=7) [1] Demonstrated increased survival in a drug cocktail [1] Correlation with high GSK-3 activity and worse outcomes [1]
Neuroendocrine Tumors Human clinical trial (n=13) [1] No benefit, trial discontinued early [1] Not specified

Example Experimental Protocol (Apoptosis Assay): A typical in vitro protocol involves treating cancer cell lines (e.g., leukemia NB4 cells) with varying concentrations of lithium chloride (LiCl) [1]. After incubation (e.g., 24-72 hours), apoptosis is quantified using methods like:

  • Flow cytometry with Annexin V/PI staining.
  • Western blotting to detect cleavage of caspase-3 and PARP.
  • Cell viability assays (e.g., MTT) to confirm cytotoxic effects [1].

Clinical Safety Profile & Comparison to Alternatives

Lithium carbonate is a cornerstone treatment for bipolar disorder, but its use requires careful clinical management due to a narrow therapeutic index [3]. The table below compares its profile with two newer antipsychotics, which are also used in treating bipolar disorder.

Parameter Lithium [3] Vraylar (Cariprazine) [3] Caplyta (Lumateperone) [3]
Drug Class Mood stabilizer [3] Atypical antipsychotic [3] Atypical antipsychotic [3]
User Rating (Positive) 66% (7.3/10) [3] 49% (6.1/10) [3] 56% (6.7/10) [3]
Common Side Effects Tremor, thirst, nausea, weight gain [3] Restlessness, sleepiness, vomiting [3] Sleepiness [3]
Monitoring Needs Required: Blood levels to avoid toxicity [3] Routine clinical monitoring [3] Routine clinical monitoring [3]
Therapeutic Half-Life ~29 hours [3] ~504 hours (extended due to active metabolites) [3] ~18 hours [3]
Pregnancy Category Category D (Evidence of risk) [3] Summary unavailable [3] Summary unavailable [3]
Cost (Without Insurance) ~$0.13 per unit (300 mg generic) [3] ~$49.85 per unit (1.5 mg) [3] ~$55.94 per unit (42 mg) [3]

Key Considerations for Researchers

  • The Narrow Therapeutic Index is Central: The most critical safety concern with lithium is its narrow therapeutic window [3]. This necessitates rigorous dosing and constant monitoring of serum levels in a clinical setting, a factor that would be a major focus in any drug development program for a lithium-based compound.
  • Mechanism vs. Specific Compound: While the general pharmacology of lithium is well-documented, the specific compound "Lithium 1-pentynyl-" appears to be highly specialized and is not described in the available literature. Its properties and safety profile could differ significantly from classical lithium salts.
  • Bridging Preclinical and Clinical Data: The preclinical data suggesting anti-cancer effects through GSK-3 inhibition is promising but remains distinct from the established clinical safety profile in psychiatry. The failed trial on neuroendocrine tumors highlights that efficacy and safety in one area do not guarantee success in another [1].

References

cost-effectiveness analysis of Lithium 1-pentynyl- in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Performance of 1-Propynyllithium

A published organic synthesis procedure details the generation of 1-propynyllithium from an inexpensive precursor, (Z/E)-1-bromo-1-propene [1]. This method was used to synthesize a compound featuring a 4-pentynyl group, 6-phenylhex-2-yn-5-en-4-ol, with high efficiency [1].

The table below summarizes the key data from this procedure:

Aspect Details
Procedure Generation of 1-propynyllithium from (Z/E)-1-bromo-1-propene and butyllithium in THF at -78°C, followed by reaction with trans-cinnamaldehyde [1].
Reaction Workflow The diagram below outlines the synthesis steps and their outcomes [1]:
Reported Yield 92% after purification (for 6-phenylhex-2-yn-5-en-4-ol) [1].
Key Advantage Uses a commercially available, inexpensive starting material, providing an economical source of the 1-propynyl anion compared to using propyne gas [1].

reaction_workflow Start Start: (Z/E)-1-bromo-1-propene + Butyllithium (BuLi) A Reaction in THF at -78°C for 2h Start->A B Add trans-Cinnamaldehyde A->B C Quench with Aqueous NH₄Cl B->C D Work-up: Extraction, Drying, Solvent Removal C->D E Purification: Flash Chromatography D->E End Final Product: 6-phenylhex-2-yn-5-en-4-ol (92% Yield) E->End

Insights for a Cost-Effectiveness Analysis

Since a direct analysis for "Lithium 1-pentynyl-" is not available, here are some key points and alternative reagents you could consider for building a comparative guide:

  • Synthetic Efficiency: The procedure for generating 1-propynyllithium is noted for its high yields (often over 90% with various electrophiles) and the use of an inexpensive starting material, which are major positive factors in a cost-effectiveness evaluation [1].
  • Reagent Alternatives: For a comprehensive comparison, you could investigate the cost and performance of other methods to generate similar alkynyl anions, such as:
    • Using propyne gas with a strong base (e.g., butyllithium), though the gas can be expensive and requires special handling [1].
    • Using 1-chloro-1-propene, which is expensive and requires very low reaction temperatures (-110°C) [1].
    • Using 1,2-dibromopropane with lithium diisopropylamide (LDA), which requires a large excess of base [1].
  • Indirect Cost Drivers: Beyond the price of chemicals, factors like the need for cryogenic temperatures, specialized equipment, number of reaction steps, and purification methods significantly impact the overall cost and practicality of a synthesis [1].

How to Proceed with Your Analysis

To construct the comparison guide you need, I suggest the following steps:

  • Clarify the Reagent: Confirm the precise identity of "Lithium 1-pentynyl-". It may refer to the lithiated salt of 1-pentyne (CH₃CH₂CH₂C≡CLi), which is a homolog of 1-propynyllithium.
  • Broaden Your Search: Search scientific databases for the per-kilogram price of key starting materials like 1-bromo-1-propene, propyne, and 1-pentyne from chemical suppliers.
  • Evaluate Full Process Cost: Develop a comparative analysis that accounts for the yield, purity, reaction time, temperature requirements, and waste generation for each synthetic method.

References

steric and electronic effects in Lithium 1-pentynyl- derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Steric and Electronic Effects in Organolithium Compounds

While direct data on Lithium 1-pentynyl derivatives is limited, research on other organolithium compounds demonstrates how steric and electronic effects influence their structure and reactivity. The table below summarizes key examples:

Compound / System Observed Steric/Electronic Effect Experimental Evidence Source
4- & 2-Methylphenyl-lithium ((p)-TolLi & (o)-TolLi) Steric effects influence solubility and solid-state structure (polymer formation). Electronic effects from substituents are discussed for related compounds. Crystal structures determined via X-ray powder diffraction; (o)-TolLi crystallizes in a noncentrosymmetric space group. [1]
Lithium-ion solvation in engineered ether solvents Both steric (bulky alkyl chains) and electronic (fluorination) effects tailor Li+ solvation structure, coordination strength, and ion transport. Analysis via molecular dynamics simulations; examines stability, ion transport, and solvation behavior. [2]
Synthesis of Indane-4-carboxylate (10) Procedure involves a lithium-iodine exchange and lithiation steps, relevant to handling lithium-alkynyl species. A five-step, one-pot process using tert-butyllithium (t-BuLi) at -78 °C, followed by trapping with ethyl chloroformate. [3]
Pentacene Derivatives (for context) Steric: Bulky Tr* groups used for "shielding". Electronic: Fluorination increases stability by altering electron cloud. Stability assessed by monitoring degradation (UV-vis spectroscopy) in solution under ambient light. [4]

Relevant Experimental Protocols

Although a specific protocol for Lithium 1-pentynyl derivatives is not provided, the following methodologies from the search results are highly relevant for characterizing such compounds.

  • X-ray Powder Diffraction: Used to determine the crystal structure of insoluble or powdered organolithium compounds, revealing how steric effects influence solid-state polymerization and spatial arrangement [1].
  • Molecular Dynamics Simulations: Employed to study how steric and electronic modifications of solvent molecules affect lithium-ion solvation structures, coordination strength, and ion transport properties [2].
  • Synthesis Involving Lithium-Halogen Exchange: A key method for generating organolithium compounds. One protocol describes generating a dilithio intermediate via lithium-iodine exchange with t-BuLi at -78 °C in a one-pot process, culminating in trapping with an electrophile [3].

Conceptual Framework for Lithium 1-pentynyl-derivatives

The diagram below illustrates the logical relationship between the modification of a lithium derivative, the resulting steric and electronic effects, and their downstream consequences, as informed by the broader literature.

Structural Modification Structural Modification Steric Effects Steric Effects Structural Modification->Steric Effects Electronic Effects Electronic Effects Structural Modification->Electronic Effects Observed Properties Observed Properties Steric Effects->Observed Properties Influences Crystal Packing &\nPolymerization Crystal Packing & Polymerization Steric Effects->Crystal Packing &\nPolymerization e.g. Solvation Shell\nStructure Solvation Shell Structure Steric Effects->Solvation Shell\nStructure e.g. Electronic Effects->Observed Properties Influences Stability towards\nDegradation Stability towards Degradation Electronic Effects->Stability towards\nDegradation e.g. Coordination Strength\n& Reactivity Coordination Strength & Reactivity Electronic Effects->Coordination Strength\n& Reactivity e.g. Experimental Techniques Experimental Techniques Observed Properties->Experimental Techniques Measured via X-ray Diffraction X-ray Diffraction Crystal Packing &\nPolymerization->X-ray Diffraction Molecular Dynamics Molecular Dynamics Solvation Shell\nStructure->Molecular Dynamics UV-vis Spectroscopy UV-vis Spectroscopy Stability towards\nDegradation->UV-vis Spectroscopy Synthesis &\nKinetic Analysis Synthesis & Kinetic Analysis Coordination Strength\n& Reactivity->Synthesis &\nKinetic Analysis

How to Proceed with Your Research

Given the lack of direct data, I suggest these approaches to create a comprehensive guide:

  • Refine Your Literature Search: Use specialized scientific databases like SciFinder or Reaxys with precise queries such as "lithium 1-pentynyl" crystal structure or "pentynyllithium" synthesis.
  • Explore Related Compound Classes: The principles observed in phenyl-lithium derivatives [1] and solvation chemistry [2] are often transferable. You can use these to build a foundational comparison.
  • Consult Primary Literature: Look for articles that specifically synthesize and characterize lithium acetylides or alkynyllithium compounds, as these will contain the experimental data you need.

References

×

Hydrogen Bond Acceptor Count

1

Exact Mass

74.07077866 g/mol

Monoisotopic Mass

74.07077866 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-21-2023

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